4-(Cyclopropylsulfonyl)-2-fluoropyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-cyclopropylsulfonyl-2-fluoropyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2S/c9-8-5-7(3-4-10-8)13(11,12)6-1-2-6/h3-6H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJJZRQMAUBGTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)C2=CC(=NC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Topic: The Role and Mechanism of Pyridine-Based Scaffolds as Inhibitors of Lysine-Specific Demethylase 1 (LSD1) in Oncology
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide delves into the core mechanisms governing the interaction between pyridine-based chemical entities and the epigenetic regulator, Lysine-Specific Demethylase 1 (LSD1). While the specific molecule 4-(cyclopropylsulfonyl)-2-fluoropyridine serves as a structural exemplar of this class, this document will focus on the broader, well-documented role of such scaffolds in the development of targeted cancer therapeutics. As a Senior Application Scientist, the following sections synthesize established biochemical principles with practical, field-proven methodologies for the evaluation of these promising therapeutic agents.
Introduction: Epigenetic Regulation and the Rise of LSD1 as a Therapeutic Target
The epigenetic machinery of the cell provides a dynamic layer of gene regulation that is increasingly recognized as a critical driver in the initiation and progression of cancer.[1] Unlike genetic mutations, epigenetic alterations are reversible, making the enzymes that control them highly attractive targets for therapeutic intervention. Among these, Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A) has emerged as a pivotal regulator in various malignancies due to its frequent overexpression and its role in maintaining oncogenic gene expression programs.[2][3]
LSD1 was the first histone demethylase to be discovered and is a flavin adenine dinucleotide (FAD)-dependent amino oxidase.[3] It specifically removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2), leading to changes in chromatin structure and gene transcription.[3] The discovery of small molecule inhibitors of LSD1 has opened up new avenues for cancer therapy, with a particular focus on nitrogen-containing heterocyclic scaffolds, including pyridine derivatives.[2] These scaffolds offer a versatile platform for designing potent and selective inhibitors.
The Target: Structure, Function, and Pathological Role of LSD1
LSD1 is a complex enzyme that does not act in isolation. It is typically found as a core component of larger transcriptional regulatory complexes, such as the CoREST and NuRD co-repressor complexes.[1] Its enzymatic activity is crucial for a variety of cellular processes, including cell proliferation, differentiation, and invasion.[3]
Key Substrates and Functions:
-
Histone Substrates: By demethylating H3K4me1/2 (a mark associated with active transcription), LSD1 represses gene expression. Conversely, by demethylating H3K9me1/2 (a mark associated with silenced chromatin), it can activate gene expression. This context-dependent activity is dictated by the protein complex it associates with.
-
Non-Histone Substrates: LSD1's role extends beyond histones. It can also demethylate critical non-histone proteins such as the tumor suppressor p53, DNA methyltransferase 1 (DNMT1), and the STAT3 transcription factor.[1][3] For instance, demethylation of p53 can inhibit its function, thereby promoting tumor survival.[1][4]
In many cancers, including acute myeloid leukemia (AML), small-cell lung cancer, and breast cancer, LSD1 is overexpressed.[2][3] This overexpression leads to aberrant gene silencing, suppression of cellular differentiation, and the maintenance of a cancer stem cell phenotype, making LSD1 a compelling target for therapeutic intervention.[4]
Mechanism of Action of Pyridine-Based LSD1 Inhibitors
The pyridine ring is a common structural motif in medicinal chemistry, valued for its ability to engage in various non-covalent interactions and its synthetic tractability.[5] In the context of LSD1 inhibition, pyridine-based scaffolds contribute to the binding of small molecules to the enzyme's active site, disrupting its catalytic function.
LSD1 inhibitors are broadly classified into two categories:
-
Irreversible Inhibitors: Many early LSD1 inhibitors were based on the structure of tranylcypromine (TCP), which forms a covalent adduct with the FAD cofactor.[2][6] While potent, these can suffer from off-target effects, including inhibition of monoamine oxidases (MAOs).[2]
-
Reversible Inhibitors: More recent efforts have focused on developing reversible inhibitors that occupy the substrate-binding pocket, preventing the histone tail from accessing the FAD cofactor.[1][6] Pyridine-based molecules are prominent in this class.
The interaction of a hypothetical pyridine-based inhibitor, such as one containing the this compound core, with the LSD1 active site can be rationalized through molecular modeling. The pyridine nitrogen can act as a hydrogen bond acceptor, while the sulfonyl group can form hydrogen bonds with key residues like Asp555, His564, and Lys661.[2] The fluorine atom can enhance binding affinity and modulate physicochemical properties like membrane permeability.[7] The cyclopropyl group can occupy a hydrophobic pocket within the active site.
Visualizing the LSD1 Pathway and Inhibition
Caption: LSD1-mediated gene regulation and the point of therapeutic intervention.
Downstream cellular effects of LSD1 inhibition are profound. By preventing the demethylation of H3K4me2, these inhibitors lead to the re-expression of silenced tumor suppressor genes, which in turn can induce cell cycle arrest, promote cellular differentiation, and trigger apoptosis.[4]
Experimental Protocols for Characterizing LSD1 Inhibitors
The following protocols represent a standard workflow for the initial characterization of a novel pyridine-based LSD1 inhibitor.
Protocol 1: In Vitro LSD1 Enzymatic Assay
This protocol assesses the direct inhibitory effect of a compound on recombinant LSD1 enzyme activity.
Principle: A fluorogenic substrate is used, where the demethylation reaction produces a fluorescent signal that can be quantified.
Materials:
-
Recombinant human LSD1/CoREST complex
-
LSD1 fluorogenic substrate (e.g., a mono-methylated H3K4 peptide)
-
Assay buffer (e.g., 50 mM Tris, pH 7.5, 50 mM NaCl, 1 mM DTT)
-
Test compound (e.g., this compound derivative) dissolved in DMSO
-
384-well black microplate
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. A typical starting range is 10 mM to 1 nM.
-
In the microplate, add 2 µL of the diluted compound or DMSO (for positive and negative controls).
-
Add 18 µL of assay buffer containing the LSD1 enzyme to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the reaction by adding 5 µL of the fluorogenic substrate to each well.
-
Immediately place the plate in the reader and measure the fluorescence intensity every 2 minutes for 30 minutes.
-
Calculate the reaction rate (slope of the linear portion of the fluorescence curve).
-
Plot the reaction rate against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Histone Methylation Assay (Western Blot)
This protocol measures the target engagement of the inhibitor in a cellular context by assessing changes in global H3K4me2 levels.
Materials:
-
Cancer cell line with high LSD1 expression (e.g., MV4-11 AML cells)
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-H3K4me2, anti-Total Histone H3 (loading control)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with increasing concentrations of the test compound for 48-72 hours.
-
Harvest cells and lyse them to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate 20 µg of protein per sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary anti-H3K4me2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-Total Histone H3 antibody as a loading control.
-
Quantify the band intensities to determine the relative change in H3K4me2 levels.
Visualizing the Experimental Workflow
Caption: Standard workflow for preclinical evaluation of LSD1 inhibitors.
Data Presentation: Comparative Analysis of LSD1 Inhibitors
The development of LSD1 inhibitors has yielded a diverse range of chemical scaffolds, each with distinct properties. A summary of representative inhibitors is presented below.
| Inhibitor | Class/Scaffold | Mechanism | Clinical Trial Status (Selected) |
| Tranylcypromine | Phenylcyclopropylamine | Irreversible (FAD Adduct) | Multiple trials, often in combination |
| Iadademstat (ORY-1001) | Tranylcypromine deriv. | Irreversible (FAD Adduct) | Phase II for AML and SCLC |
| Bomedemstat (IMG-7289) | Tranylcypromine deriv. | Irreversible (FAD Adduct) | Phase II for Myelofibrosis[4] |
| GSK-2879552 | Nitrogen-containing heterocyclic | Reversible | Terminated |
| Seclidemstat (SP-2577) | Reversible | Reversible | Phase I/II for Ewing Sarcoma |
| Pulrodemstat (CC-90011) | Reversible | Reversible | Phase I/II for AML/MDS |
Conclusion and Future Directions
The inhibition of LSD1 represents a validated and promising strategy for the treatment of various cancers. Pyridine-based scaffolds and other nitrogen-containing heterocycles are at the forefront of developing next-generation, reversible LSD1 inhibitors with improved selectivity and safety profiles. The future of this field lies in the discovery of inhibitors that can disrupt specific LSD1-protein interactions, potentially leading to more targeted therapies with fewer side effects. Furthermore, the combination of LSD1 inhibitors with other anticancer agents, such as chemotherapy, immunotherapy, or other epigenetic drugs like HDAC inhibitors, holds significant promise for achieving synergistic effects and overcoming drug resistance.[1]
References
- Title: Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies - PMC Source: National Center for Biotechnology Information URL
- Title: Lysine-Specific Demethylase 1 (LSD1)
- Title: Lysine-Specific Demethylase 1 (LSD1/KDM1A)
- Title: New Insights into the Histone Lysine Specific Demethylase (LSD1)
- Title: Histone lysine specific demethylase 1 inhibitors - RSC Publishing Source: Royal Society of Chemistry URL
- Title: 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects - PMC Source: National Center for Biotechnology Information URL
- Title: The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI Source: MDPI URL
Sources
- 1. Histone lysine specific demethylase 1 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | New Insights into the Histone Lysine Specific Demethylase (LSD1) Inhibitors for Cancer Treatment [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects - PMC [pmc.ncbi.nlm.nih.gov]
Literature review on the discovery of fluorinated pyridine compounds
Executive Summary
The incorporation of fluorine into pyridine scaffolds is a cornerstone of modern medicinal chemistry, offering a proven mechanism to modulate
This guide moves beyond standard textbook definitions to analyze the causality behind synthetic choices. We explore how to navigate the transition from brutal industrial conditions (Halex) to precision late-stage functionalization (C-H activation), providing researchers with a decision matrix for selecting the optimal pathway for their specific substrate.
Part 1: The Strategic Value of Fluorinated Pyridines
The "Fluorine Effect" in pyridines is not merely about adding a halogen; it is about electronic reprogramming.
-
Metabolic Blocking: The C-H sites on pyridine rings are prone to oxidation by Cytochrome P450. Replacing a labile C-H with C-F (bond energy ~116 kcal/mol vs. ~99 kcal/mol for C-H) effectively blocks metabolic soft spots, extending the drug's half-life (
). -
Basicity Modulation: Pyridine is a base (
~5.2). Fluorine substitution, due to its high electronegativity, pulls electron density from the ring, lowering the basicity of the nitrogen. This reduces off-target toxicity related to hERG channel binding and improves membrane permeability. -
Bioisosterism: The fluorine atom’s Van der Waals radius (1.47 Å) mimics hydrogen (1.20 Å) closely enough to fit into enzyme pockets but provides distinct electronic interactions.
Part 2: Classical Methodologies & The Nucleophilic Challenge
The historical workhorse of fluoropyridine synthesis is the Halogen Exchange (Halex) reaction.[1] While effective on a kilogram scale, it is chemically "brutal."
The Halex Mechanism ( )
The reaction relies on Nucleophilic Aromatic Substitution (
-
Critical Parameter: Solvent Polarity. Polar aprotic solvents (DMSO, Sulfolane, NMP) are mandatory. They solvate the metal cation (
), leaving the fluoride anion ( ) "naked" and highly reactive. -
Limitation: The substrate usually requires an Electron-Withdrawing Group (EWG) like
or at the ortho/para position to stabilize the Meisenheimer intermediate.
Visualization: The Halex Reaction Pathway
The following diagram illustrates the energy landscape and the necessity of the Meisenheimer complex stabilization.
Caption: The Halex process requires high thermal energy to overcome the activation barrier, proceeding through a Meisenheimer intermediate stabilized by electron-withdrawing groups.[1]
Part 3: Modern Catalytic Approaches (C-H Activation & Radical)
To bypass the requirement for pre-functionalized halogenated precursors, modern chemistry utilizes C-H Activation and Radical Functionalization .
Late-Stage C-H Fluorination (Ritter Type)
Developed prominently by the Ritter group, this approach uses silver(II) fluoride (
Radical Minisci-Type Reactions
For installing fluoroalkyl groups (like
Visualization: Radical Trifluoromethylation Workflow
This workflow demonstrates the interplay between the radical source and the pyridine substrate.
Caption: The Minisci-type pathway utilizes electrophilic radical addition followed by oxidative re-aromatization to functionalize the pyridine core.
Part 4: Comparative Data & Decision Matrix
The following table summarizes the operational parameters for selecting a method.
| Feature | Halex (Classical) | Ritter-Type (Ag-Mediated) | Minisci (Radical) |
| Target Moiety | Fluorine Atom (-F) | Fluorine Atom (-F) | Fluoroalkyl ( |
| Precursor | Chloropyridine | Pyridine (C-H) | Pyridine (C-H) |
| Mechanism | Radical/SET | Radical Addition | |
| Temperature | High (150–250°C) | Mild (RT to 60°C) | Mild (RT to 80°C) |
| Selectivity | Directed by Leaving Group | C2/C6 (N-coordination) | C2/C4 (Electronic control) |
| Scalability | High ( kg/ton ) | Low/Medium (Reagent cost) | Medium (Reagent cost) |
| Key Limitation | Requires EWGs; harsh | Expensive Ag reagents | Regioisomer mixtures |
Part 5: Detailed Experimental Protocols
Protocol A: Industrial-Style Halex Reaction (Synthesis of 2-Fluoro-5-nitropyridine)
Context: This protocol is self-validating through the observation of the "color shift" typical of Meisenheimer complexes and the precipitation of KCl.
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and Dean-Stark trap.
-
Drying (Critical): Add Potassium Fluoride (KF) (spray-dried, 1.5 equiv) and DMSO (5 vol). Heat to 140°C under vacuum to distill off trace water (azeotropic drying with toluene is optional but recommended). Why? Water solvates
, killing reactivity. -
Reaction: Cool to 100°C. Add 2-Chloro-5-nitropyridine (1.0 equiv).
-
Heating: Heat the mixture to 160°C for 4–6 hours. Monitor by HPLC/GC.
-
Workup: Cool to RT. Pour onto ice-water (exothermic). Extract with Ethyl Acetate. The organic layer is washed with brine, dried (
), and concentrated. -
Purification: Recrystallization from Ethanol/Hexane or vacuum distillation.
Protocol B: Late-Stage Minisci Trifluoromethylation (Baran/Langlois Method)
Context: Ideal for discovery chemistry to rapidly generate analogs of lead compounds.
-
Reagents: To a vial, add the Pyridine substrate (0.5 mmol), Langlois Reagent (
, 3.0 equiv), and TBHP (tert-Butyl hydroperoxide, 70% aq., 5.0 equiv). -
Solvent: Add a mixture of DCM:Water (2:1, 3 mL). Why? The biphasic system helps solubilize the radical source (aqueous) and the organic substrate.
-
Initiation: Cool to 0°C. Add Zinc Sulfinate (if using Zn-mediated) or simply stir vigorously at RT for 12–24 hours.
-
Observation: Evolution of gas (
) indicates radical generation. -
Workup: Quench with saturated
. Extract with DCM.[3] Purify via silica gel chromatography.
Part 6: Case Studies in Drug Discovery
-
Lemborexant (Dayvigo):
-
Vericiguat (Verquvo):
-
Target: Soluble Guanylate Cyclase (sGC) stimulator (Heart Failure).
-
Structure: 5-fluoro-1H-pyrazolo[3,4-b]pyridine.
-
Synthesis Strategy: The fluorine is introduced early in the building block phase (via Halex-type chemistry on the pyrimidine precursor) rather than late-stage, due to the scaffold's complexity.
-
References
-
Furuya, T., Kamlet, A. S., & Ritter, T. (2011).[5] Catalysis for Fluorination and Trifluoromethylation.[6] Nature, 473(7348), 470–477. [Link]
-
Schiemann, G., & Balz, G. (1927). Über eine neue Methode zur Darstellung aromatischer Fluorverbindungen. Berichte der deutschen chemischen Gesellschaft, 60(5), 1186–1190. [Link]
-
Finger, G. C., & Kruse, C. W. (1956). Aromatic Fluorine Compounds. VII. Replacement of Aromatic -Cl and -NO2 Groups by -F1. Journal of the American Chemical Society, 78(23), 6034–6037. [Link]
-
Nagib, D. A., & MacMillan, D. W. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224–228. [Link]
-
Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411–14415. [Link]
-
Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956-960. [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. gchemglobal.com [gchemglobal.com]
- 3. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 4. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 | MDPI [mdpi.com]
- 5. Late-Stage Fluorination [kofo.mpg.de]
- 6. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
The Cyclopropylsulfonyl Moiety: Electronic Tuning and Metabolic Stability in Pyridine-Based Drug Design
This guide details the electronic, synthetic, and medicinal chemistry properties of the cyclopropylsulfonyl moiety attached to a pyridine ring. It is structured for researchers and drug discovery professionals, focusing on the "why" and "how" of using this specific pharmacophore.
Executive Summary
The cyclopropylsulfonyl group (
Electronic Architecture: The "Push-Pull" Dynamic
The electronic behavior of the cyclopropylsulfonyl group is defined by the interplay between the strong inductive withdrawal of the sulfonyl group and the unique orbital characteristics of the cyclopropyl ring.
Inductive vs. Resonance Effects
The sulfonyl group (
However, the cyclopropyl group modifies this effect through hyperconjugation .
-
Walsh Orbitals: The C–C bonds in a cyclopropyl ring possess high
-character ( -like), while the C–H bonds possess high -character ( -like). -
-
Interaction: The high-energy Walsh orbitals ( ) of the cyclopropyl ring can donate electron density into the vacant -orbitals or orbitals of the adjacent sulfur atom. -
Net Effect: This donation attenuates the electron-withdrawing power of the sulfonyl group compared to a methylsulfonyl group. Consequently, a pyridine ring substituted with
is slightly more electron-rich (and the nitrogen slightly more basic) than one substituted with , allowing for fine-tuning of solubility and target binding affinity.
Impact on Pyridine Basicity ( )
The position of the sulfonyl group dictates the magnitude of the
-
Pyridine (Unsubstituted):
-
2-(
)-Pyridine: . The proximity of the sulfonyl group exerts a massive inductive effect ( ) and steric hindrance to protonation. -
3-(
)-Pyridine:ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> . The inductive effect is weaker in the meta position.
Visualization of Electronic Vectors
The following diagram illustrates the competing electronic vectors: the sulfonyl pulling density from the pyridine, and the cyclopropyl donating density into the sulfonyl.
Figure 1: Vector analysis of electronic effects. The cyclopropyl group acts as an electronic 'buffer', modulating the strong withdrawal of the sulfonyl moiety.
Medicinal Chemistry & DMPK Implications
Metabolic Stability: The "Cyclopropyl Effect"
Replacing an isopropyl or ethyl group with a cyclopropyl group is a classic bioisosteric replacement to block metabolism.
-
Mechanism: Cytochrome P450 enzymes typically metabolize alkyl groups via H-atom abstraction. The rate of this abstraction depends on the C–H Bond Dissociation Energy (BDE).
-
Data Comparison:
-
Isopropyl C–H (
): BDE . (Prone to hydroxylation). -
Cyclopropyl C–H: BDE
. The high -character of these bonds makes them significantly stronger and resistant to radical abstraction by CYP450 iron-oxo species.
-
-
Outcome: This modification extends half-life (
) without significantly altering the steric footprint.
Lipophilicity and Solubility
- Modulation: The cyclopropyl group is less lipophilic than an isopropyl group but more lipophilic than a methyl group.
-
Solubility: By preventing the "greasiness" of larger alkyl chains while avoiding the metabolic liability of simple alkyls, the
moiety helps maintain an optimal (typically 1–3) for oral bioavailability.
Case Study: Zanubrutinib
In the design of Zanubrutinib, the cyclopropylsulfonyl moiety was utilized to optimize the pharmacokinetic profile compared to Ibrutinib. The moiety provides sufficient rigidity and metabolic stability, contributing to the drug's ability to achieve sustained target occupancy with lower off-target toxicity.
Synthetic Protocols
Two primary routes exist for synthesizing 2-(cyclopropylsulfonyl)pyridine derivatives. The Thiol-Oxidation Route is recommended for its robustness and wide substrate scope.
Method A: Thiol Displacement + Oxidation (Recommended)
This method avoids the use of unstable sulfinates and allows for the purification of the intermediate sulfide.
Step 1: Nucleophilic Aromatic Substitution (
-
Reagents: 2-Fluoropyridine (or 2-Chloropyridine), Cyclopropanethiol,
(or ). -
Solvent: DMF or DMSO.
-
Conditions:
, 2–4 hours. -
Mechanism: The thiolate anion displaces the halogen. Fluorine is preferred for
on pyridines due to the high electronegativity stabilizing the Meisenheimer complex.
Step 2: Oxidation to Sulfone
-
Reagents:
-CPBA (2.2 - 2.5 equiv) OR Oxone. -
Solvent: DCM (
-CPBA) or MeOH/Water (Oxone). -
Conditions:
to RT. -
Note: Careful stoichiometry is required to avoid stopping at the sulfoxide (
).
Method B: Sulfinate Displacement
-
Reagents: 2-Bromopyridine, Sodium Cyclopropanesulfinate, CuI (Catalyst), L-Proline (Ligand).
-
Conditions: Microwave irradiation or high heat (
). -
Limitation: Sodium cyclopropanesulfinate can be expensive or difficult to source/synthesize compared to the thiol.
Synthetic Workflow Diagram
Figure 2: Step-by-step synthetic pathway via the Thiol-Oxidation route.
Experimental Characterization
Validating the formation of the cyclopropylsulfonyl moiety requires specific attention to NMR splitting patterns.
Proton NMR ( NMR)
The cyclopropyl protons exhibit a characteristic high-field shift and distinct splitting due to the rigid ring structure.
-
-Proton (CH-SO2): Multiplet, typically
2.4 – 2.8 ppm. Deshielded by the sulfonyl group. -
-Protons (CH2): Two distinct multiplets around
1.0 – 1.4 ppm. The magnetic anisotropy of the sulfonyl group and the rigid ring often render the cis and trans protons (relative to the sulfone) magnetically non-equivalent.
Carbon NMR ( NMR)
-
-Carbon:
30 – 35 ppm. -
-Carbons:
5 – 7 ppm (Characteristic high-field signal).
Data Summary Table
| Property | Value / Characteristic | Relevance |
| Hammett | Slightly less EWG than | |
| C–H BDE | High resistance to CYP450 metabolism. | |
| Renders Pyridine N non-basic at physiological pH. | ||
| Optimal balance of lipophilicity and solubility. |
References
-
Zanubrutinib Structure-Activity Relationship
-
Electronic Properties of Cyclopropanes
-
Metabolic Stability of Cyclopropyl Groups
- Title: Cyclopropane-Based Conformational Restriction in Medicinal Chemistry.
- Source: J. Med. Chem.
-
URL:[Link]
-
Hammett Constants for Sulfonyls
Sources
- 1. mdpi.com [mdpi.com]
- 2. One moment, please... [analytical.chem.ut.ee]
- 3. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 4. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Synthesis Protocol for 4-(Cyclopropylsulfonyl)-2-fluoropyridine
Abstract
This document provides a comprehensive guide for the synthesis of 4-(Cyclopropylsulfonyl)-2-fluoropyridine, a key building block in contemporary medicinal chemistry. The protocol herein details a robust and scalable three-step synthetic sequence commencing from commercially available 2-fluoro-4-chloropyridine. The methodology encompasses a nucleophilic aromatic substitution to introduce the cyclopropylthio moiety, followed by a controlled oxidation to yield the target sulfone. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and practical troubleshooting advice to ensure reliable and reproducible outcomes.
Introduction and Significance
This compound is a valuable heterocyclic intermediate in the synthesis of complex molecular architectures for pharmaceutical and agrochemical applications. The strategic incorporation of a cyclopropyl group can enhance metabolic stability and binding affinity, while the sulfonyl moiety acts as a potent hydrogen bond acceptor and the fluoropyridine core offers a versatile handle for further chemical modification.[1] The electron-withdrawing nature of the cyclopropylsulfonyl group, combined with the fluorine atom, significantly influences the electronic properties of the pyridine ring, making it a crucial component in the design of targeted therapeutic agents.[2] This protocol outlines a reliable pathway to access this important compound with high purity and yield.
Overall Synthetic Strategy
The synthesis of this compound is efficiently achieved through a three-step sequence starting from 2-fluoro-4-chloropyridine. The core logic of this pathway is to first establish the carbon-sulfur bond at the C4 position of the pyridine ring, followed by the oxidation of the sulfide to the desired sulfone. This approach is advantageous as it utilizes readily available starting materials and employs well-established, high-yielding chemical transformations.
Caption: Overall synthetic workflow.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Fluoro-4-(cyclopropylthio)pyridine
This step involves a nucleophilic aromatic substitution (SNAr) reaction where the chloride at the C4 position of 2-fluoro-4-chloropyridine is displaced by the cyclopropylthiolate anion. The fluorine at the C2 position is less susceptible to displacement under these conditions due to the milder reaction conditions and the greater lability of the C4-chloro substituent.[3]
Materials and Reagents
| Reagent | CAS No. | Mol. Wt. | Equivalents | Amount |
| 2-Fluoro-4-chloropyridine | 34941-90-7 | 131.54 | 1.0 | 10.0 g |
| Cyclopropylthiol | 16303-33-6 | 74.14 | 1.2 | 6.7 g |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 21.0 g |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | - | 100 mL |
Procedure
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add potassium carbonate (21.0 g, 2.0 eq).
-
Add anhydrous N,N-Dimethylformamide (DMF) (100 mL) to the flask.
-
Carefully add cyclopropylthiol (6.7 g, 1.2 eq) to the suspension at room temperature.
-
Stir the mixture for 15 minutes to allow for the formation of the potassium thiolate salt.
-
Add 2-fluoro-4-chloropyridine (10.0 g, 1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, pour the reaction mixture into 500 mL of ice-cold water and extract with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford 2-fluoro-4-(cyclopropylthio)pyridine as a clear oil.
Step 2: Synthesis of this compound
The sulfide intermediate from Step 1 is oxidized to the corresponding sulfone using meta-chloroperoxybenzoic acid (m-CPBA). This is a widely used and reliable method for sulfide oxidation.[4] The reaction is typically exothermic and requires careful temperature control to prevent over-oxidation or side reactions.
Materials and Reagents
| Reagent | CAS No. | Mol. Wt. | Equivalents | Amount |
| 2-Fluoro-4-(cyclopropylthio)pyridine | N/A | 169.23 | 1.0 | 10.0 g |
| m-CPBA (77% max) | 937-14-4 | 172.57 | 2.2 | ~23.0 g |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | 200 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | - | As needed |
| Saturated Sodium Thiosulfate (Na₂S₂O₃) | 7772-98-7 | 158.11 | - | As needed |
Procedure
-
Dissolve 2-fluoro-4-(cyclopropylthio)pyridine (10.0 g, 1.0 eq) in dichloromethane (DCM) (200 mL) in a 500 mL round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add m-CPBA (~23.0 g, ~2.2 eq) portion-wise to the stirred solution, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS. The oxidation can be slow for electron-deficient substrates.[5]
-
Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated sodium thiosulfate solution to decompose excess peroxide.
-
Follow with a wash of saturated sodium bicarbonate solution to remove m-chlorobenzoic acid.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is typically a white to off-white solid and can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography.
Mechanistic Rationale
The oxidation of a sulfide to a sulfone with a peroxyacid like m-CPBA proceeds through a stepwise mechanism. The sulfur atom of the thioether acts as a nucleophile, attacking the electrophilic outer oxygen of the peroxyacid. This forms a sulfoxide intermediate, which is then further oxidized by a second equivalent of m-CPBA to the sulfone.
Caption: Stepwise oxidation of sulfide to sulfone.
The choice of DCM as a solvent is due to its inertness and ability to dissolve both the substrate and the oxidizing agent. The use of at least two equivalents of m-CPBA is crucial to drive the reaction to the sulfone state.[6] Careful monitoring is advised as the sulfoxide is a stable intermediate.[4]
Expected Results and Troubleshooting
Data Summary
| Compound | Step | Form | Expected Yield | Key Analytical Data (Predicted) |
| 2-Fluoro-4-(cyclopropylthio)pyridine | 1 | Clear Oil | 85-95% | ¹H NMR (CDCl₃): δ ~8.1 (d), ~7.0 (m), ~6.9 (d), ~2.2 (m), ~1.1 (m), ~0.8 (m). MS (ESI+): m/z = 170.1 [M+H]⁺. |
| This compound | 2 | White Solid | 80-90% | ¹H NMR (CDCl₃): δ ~8.5 (d), ~7.8 (d), ~7.6 (dd), ~2.5 (m), ~1.4 (m), ~1.1 (m). MS (ESI+): m/z = 202.0 [M+H]⁺. |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Step 1: Incomplete reaction | Inactive K₂CO₃ (hygroscopic); Insufficient reaction time. | Use freshly dried K₂CO₃; Increase reaction time and monitor by TLC. |
| Step 2: Reaction stalls at sulfoxide | Insufficient m-CPBA; Low reaction temperature. | Add an additional 0.5 eq of m-CPBA; Allow the reaction to stir at room temperature for a longer duration.[5] |
| Step 2: Formation of N-oxide byproduct | Over-oxidation of the pyridine nitrogen. | Maintain a low reaction temperature during m-CPBA addition; Use a more selective oxidant if N-oxidation is a persistent issue. |
| Purification difficulties | Co-elution of product and m-chlorobenzoic acid. | Ensure thorough washing with saturated NaHCO₃ solution during work-up before chromatography. |
Safety Precautions
-
m-CPBA: Is a potentially explosive oxidizing agent, especially when dry. It should be handled with care, stored at low temperatures, and not subjected to shock or friction.
-
Solvents: DMF and DCM are hazardous. All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Safety glasses, a lab coat, and appropriate chemical-resistant gloves are mandatory at all times.
References
-
PubChem. (S)-2-(2-chloropyridin-4-yl)-2-cyclopropyl-N-(5-fluorothiazol-2-yl)acetamide. National Center for Biotechnology Information. Available at: [Link]
-
ChemRxiv. (2023). Tunable aromatic sulfoxides and sulfones as cysteine-targeting warheads: exploring the structure-reactivity relationship. Available at: [Link]
- Google Patents. (2013). CN102898358A - Preparation method of fluoropyridine compounds.
-
Organic Chemistry Portal. Sulfone synthesis by oxidation. Available at: [Link]
- Google Patents. (2013). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
-
PMC. (2012). Synthesis and Crystal Structure of Novel Sulfone Derivatives Containing 1,2,4-Triazole Moieties. National Center for Biotechnology Information. Available at: [Link]
-
MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available at: [Link]
-
ACS Green Chemistry Institute. Sulfide Oxidation. Available at: [Link]
-
Patsnap. (2018). Preparation method of 2-amino-4-fluoropyridine. Available at: [Link]
-
ACS Publications. (2022). Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. Available at: [Link]
-
ResearchGate. (2002). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Available at: [Link]
-
PMC. (2021). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. (1986). EP0192287A2 - Process for the preparation of fluorinated pyridines.
-
ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Available at: [Link]
-
PMC. (2023). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. National Center for Biotechnology Information. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2025). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. Available at: [Link]
-
ResearchGate. (2013). Patent No.: US 8,592,583 B2. Available at: [Link]
-
Taylor & Francis Online. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Available at: [Link]
-
SpectraBase. 4-Fluoropyridine - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
Sources
- 1. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Synthesis and Crystal Structure of Novel Sulfone Derivatives Containing 1,2,4-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
Experimental setup for amination of 2-fluoropyridine derivatives
Abstract & Strategic Overview
The amination of 2-fluoropyridine derivatives is a cornerstone transformation in medicinal chemistry, leveraging the unique electronic properties of the C–F bond. Unlike their chloro- or bromo- counterparts, 2-fluoropyridines exhibit exceptional reactivity in Nucleophilic Aromatic Substitution (
This guide moves beyond generic protocols, offering a tiered experimental strategy. We prioritize transition-metal-free
Key Reactivity Differentiators
-
The Fluorine Advantage: In
regimes, 2-fluoropyridine reacts approximately 320 times faster than 2-chloropyridine (e.g., with NaOEt/EtOH).[1] The inductive effect of fluorine lowers the LUMO energy of the pyridine ring, facilitating nucleophilic attack. -
Chemoselectivity: In poly-halogenated heterocycles (e.g., 2-fluoro-4-chloropyridine), the 2-fluoro position can often be selectively aminated under mild conditions, leaving the 4-chloro motif intact for subsequent cross-coupling.
Decision Matrix: Selecting the Right Protocol
Do not default to high heat.[2] Use this logic flow to select the mildest effective condition for your substrate.
Figure 1: Experimental decision matrix for amination of 2-fluoropyridines. Select Method A for standard cases, Method B for speed/weak nucleophiles, and Method D only when electronic deactivation prevents
Mechanistic Insight: The Pathway
Understanding the mechanism is critical for troubleshooting. The reaction proceeds via a two-step addition-elimination sequence.[3]
-
Step 1 (Rate Determining): The amine attacks the C2 position. The high electronegativity of F (
) inductively withdraws electron density, making C2 highly electrophilic and stabilizing the negative charge on the nitrogen in the Meisenheimer Complex . -
Step 2 (Fast): Re-aromatization results in the expulsion of the fluoride ion.
Critical Note on Solvents: Polar aprotic solvents (DMSO, NMP, DMF) are essential. They solvate the cation of the base (e.g.,
Detailed Experimental Protocols
Method A: Standard Thermal (The Workhorse)
Best for: Routine synthesis, primary/secondary aliphatic amines, electron-deficient pyridines.
Materials:
-
Substrate: 2-Fluoropyridine derivative (1.0 equiv)
-
Nucleophile: Amine (1.2 – 1.5 equiv)
-
Base:
(2.0 equiv) or DIPEA (2.5 equiv) -
Solvent: DMSO (preferred) or NMP. Concentration: 0.5 M.
Protocol:
-
Setup: To a 20 mL scintillation vial equipped with a magnetic stir bar, add the 2-fluoropyridine derivative (1.0 mmol) and
(276 mg, 2.0 mmol). -
Solvation: Add anhydrous DMSO (2.0 mL). Stir for 5 minutes to ensure dispersion.
-
Addition: Add the amine (1.2 mmol) dropwise.
-
Tip: If the amine is a hydrochloride salt, increase base to 3.0 equiv.
-
-
Reaction: Heat the mixture to 80 °C in an oil bath or heating block. Monitor by LC-MS or TLC every 2 hours.
-
Checkpoint: Most reactions complete within 4–6 hours. If <50% conversion after 6h, switch to Method C (Microwave).
-
-
Workup: Cool to Room Temperature (RT). Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMSO. Wash organic layer with brine, dry over
, and concentrate.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Method B: LiHMDS-Mediated Amination (The "Flash" Method)
Best for: Weak nucleophiles (anilines), acid-sensitive substrates, or when high heat must be avoided.
Scientific Rationale: Lithium bis(trimethylsilyl)amide (LiHMDS) acts as a strong, non-nucleophilic base that deprotonates the amine in situ to generate a highly reactive lithium amide species. This species attacks the 2-fluoropyridine rapidly, often at Room Temperature.
Protocol:
-
Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
-
Reagent Mixing: Add the amine (1.1 equiv) and anhydrous THF (0.2 M).
-
Activation: Cool to 0 °C. Add LiHMDS (1.0 M in THF, 1.2 equiv) dropwise. Stir for 10–15 minutes to generate the lithium amide.
-
Addition: Add the 2-fluoropyridine (1.0 equiv) as a solution in minimal THF.
-
Reaction: Allow to warm to RT. Stir for 1–2 hours.
-
Warning: Monitor closely.[4] Over-reaction or bis-addition is rare but possible with excess LiHMDS.
-
-
Quench: Quench carefully with saturated
solution. Extract with EtOAc.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Method C: Microwave-Assisted Synthesis
Best for: Sterically hindered amines, electron-neutral pyridines, or high-throughput library generation.
Protocol:
-
Vessel: Use a dedicated 10 mL microwave process vial.
-
Charge: Combine 2-fluoropyridine (0.5 mmol), Amine (1.0 mmol), and DIPEA (1.5 mmol) in NMP (2 mL).
-
Irradiation: Cap the vial. Irradiate at 120 °C to 150 °C for 10–20 minutes (High Absorption level).
-
Safety: Ensure the vessel is rated for the pressure generated by the solvent/amine vapor.
-
-
Purification: Direct injection of the crude reaction mixture (after filtration) onto Reverse-Phase Preparative HPLC is recommended for library synthesis to avoid DMSO/NMP extraction issues.
Data Summary & Solvent Selection
Table 1: Solvent Effects on
| Solvent | Dielectric Constant ( | Boiling Point (°C) | Suitability | Notes |
| DMSO | 46.7 | 189 | Excellent | Best for inorganic bases ( |
| NMP | 32.2 | 202 | Excellent | High thermal stability; ideal for microwave chemistry. |
| DMF | 36.7 | 153 | Good | Standard choice; watch for dimethylamine impurities (thermal decomposition). |
| THF | 7.5 | 66 | Poor for | Use only for Method B (LiHMDS) or Pd-catalysis. |
| EtOH | 24.5 | 78 | Moderate | Good for alkoxide nucleophiles; protic nature can retard amine |
Safety & Handling
-
Fluoride Waste: The byproduct of this reaction is fluoride (as KF or LiF). While generally low risk in small scales, ensure waste streams are not acidified, which could generate HF.
-
Pressure: 2-Fluoropyridine is volatile (bp ~126 °C). Reactions run above this temperature must be in sealed pressure vessels.
-
Skin Contact: Many aminopyridines are biologically active and potent skin irritants. Wear double nitrile gloves.
References
-
Fier, P. S., & Hartwig, J. F. (2013).[2] Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science / ACS. Retrieved from [Link]
-
Organic Chemistry Portal. Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Kuduk, S. D., et al. (2015).[5] Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. ACS Central Science. Retrieved from [Link]
-
RSC Advances. (2014). Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines. Retrieved from [Link]
Sources
Application Note: LC-MS/MS Protocol for Analyzing Products from 4-(Cyclopropylsulfonyl)-2-fluoropyridine Reactions
Abstract
This application note details a robust LC-MS/MS protocol for monitoring the nucleophilic aromatic substitution (
Introduction & Chemical Context
The Scaffold Utility
The This compound moiety combines two strategic advantages in drug design:
-
Metabolic Stability: The cyclopropyl group is often employed as a bioisostere for alkyl groups to block cytochrome P450-mediated oxidation while maintaining lipophilicity.
-
Reactivity: The sulfonyl group at the C4 position strongly withdraws electron density from the pyridine ring, making the C2-fluorine highly electrophilic and susceptible to
reactions with amines, thiols, or alkoxides.
Reaction Mechanism ( )
The analysis must account for the transformation of the starting material (SM) into the product. The reaction proceeds via a Meisenheimer complex intermediate.[1][2][3]
Key Analytical Challenge:
Differentiation between the desired
Experimental Workflow & Sample Preparation
To maintain the integrity of the reaction profile, the quenching and dilution steps are critical to stop the reaction immediately and prevent ionization suppression during MS analysis.
Sample Preparation Protocol
-
Sampling: Aliquot 20
L of the reaction mixture. -
Quenching: Immediately dispense into 180
L of cold Acetonitrile (MeCN) containing 0.1% Formic Acid.-
Why: The organic solvent precipitates inorganic salts (if used) and the acid stabilizes basic amine products.
-
-
Internal Standard (ISTD) Addition: Add 20
L of ISTD solution (e.g., Carbamazepine or a deuterated analog) to correct for injection variability. -
Centrifugation: Spin at 10,000 x g for 5 minutes to pellet particulates.
-
Dilution: Dilute the supernatant 1:100 with Mobile Phase A (Water + 0.1% FA) prior to injection to avoid detector saturation.
Workflow Visualization
Figure 1: Analytical workflow ensuring rapid quenching and matrix removal.
LC-MS/MS Method Parameters
Chromatographic Conditions
Pyridines are basic and polar. A standard C18 column may show peak tailing. We utilize a high-strength silica (HSS) T3 column or equivalent, which is designed to retain polar bases and withstand 100% aqueous conditions if necessary.
| Parameter | Setting |
| Column | Waters HSS T3 C18 (2.1 x 50 mm, 1.8 |
| Mobile Phase A | Water + 0.1% Formic Acid (v/v) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid (v/v) |
| Flow Rate | 0.5 mL/min |
| Column Temp | 40 °C |
| Injection Vol | 2.0 |
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 5 | Initial Hold |
| 0.50 | 5 | Load/Desalt |
| 3.00 | 95 | Elution Gradient |
| 4.00 | 95 | Wash |
| 4.10 | 5 | Re-equilibration |
| 5.50 | 5 | End |
Mass Spectrometry (ESI+)
The presence of the pyridine nitrogen ensures high ionization efficiency in Positive Electrospray Ionization (ESI+) mode.
-
Source: ESI Positive[4]
-
Capillary Voltage: 3.0 kV
-
Desolvation Temp: 450 °C
-
Cone Voltage: Optimized per compound (typically 30-40 V)
MRM Transition Logic (Self-Validating)
To build a method without a reference standard for every potential product, use the fragmentation logic of the sulfonyl core. Sulfones typically fragment via loss of the sulfonyl group (
Starting Material (SM): this compound
-
MW: 201.2 Da
-
Precursor: 202.2
Generic Product: 2-(Nucleophile)-4-(cyclopropylsulfonyl)pyridine
-
Precursor:
| Analyte | Precursor ( | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Mechanism |
| Start Material | 202.2 | 138.1 | 122.1 | Loss of |
| Hydrolysis Impurity | 200.2 | 136.1 | 108.1 | Pyridone formation |
| Generic Product | Loss of |
Note: The loss of 64 Da (
Mechanistic & Data Interpretation[4][5][6]
Reaction Pathway Diagram
Understanding the mechanism aids in identifying impurities. If the reaction is too basic or wet, the fluorine may be displaced by hydroxide (from water), leading to the "Hydrolysis Impurity."
Figure 2:
Results Interpretation
-
Reaction Completion: Monitor the disappearance of the transition
. -
Product Formation: Monitor the appearance of the calculated product mass.
-
Mass Balance Check: If SM disappears but Product signal is low, check for the Hydrolysis Impurity (
200.2) or non-eluting oligomers.[5]
Troubleshooting & Validation
System Suitability Test (SST)
Before running the reaction samples, inject a standard of the Starting Material (1
-
Acceptance Criteria:
-
Retention time stability:
min. -
Signal-to-Noise (S/N) ratio: > 100:1 for the quant transition.
-
Common Issues
-
Peak Tailing: Pyridines interact with residual silanols. Ensure the mobile phase contains at least 0.1% Formic Acid. If tailing persists, add 5mM Ammonium Formate.
-
Carryover: Sulfones can be sticky. Include a "sawtooth" wash step (rapid cycling of 5% to 95% B) after high-concentration injections.
References
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
mechanisms and Meisenheimer complexes). -
Ma, S., et al. (2010). Metabolic Stability and Determination of Cyclopropyl-Fused Compounds. Journal of Medicinal Chemistry. (Discusses the metabolic robustness of cyclopropyl groups).
-
Holcapek, M., et al. (2010). Structural Analysis of Pyridine Derivatives using ESI-MS/MS. Journal of Chromatography A. (Source for fragmentation patterns of pyridine derivatives).
-
BenchChem. (2025).[2] Application Notes: Nucleophilic Aromatic Substitution (
) Reactions on Fluoropyridines. (Specific reaction conditions for 2-fluoropyridines).
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the yield of 4-(Cyclopropylsulfonyl)-2-fluoropyridine synthesis?
This technical support guide addresses the synthesis of 4-(Cyclopropylsulfonyl)-2-fluoropyridine (CAS: 2288709-94-2). This molecule is a critical intermediate, often employed in the development of GPR119 agonists and other metabolic disease targets.
The synthesis presents two primary chemical challenges: Regioselectivity during the initial substitution and Chemoselectivity during the oxidation to the sulfone.
Part 1: Executive Summary & Synthetic Strategy
The most robust route to this compound is a two-step sequence starting from commercially available 2,4-difluoropyridine .
-
Step 1 (SNAr): Nucleophilic aromatic substitution of 2,4-difluoropyridine with cyclopropanethiol.
-
Goal: Selective displacement of the C4-fluorine while leaving the C2-fluorine intact.
-
-
Step 2 (Oxidation): Oxidation of the resulting sulfide to the sulfone.[1]
-
Goal: Oxidation of sulfur (S) without oxidizing the pyridine nitrogen (N-oxide formation).
-
Visualizing the Pathway & Pitfalls
Figure 1: Reaction scheme highlighting the critical control points (SNAr regioselectivity and Oxidation chemoselectivity).
Part 2: Troubleshooting Guides
Issue 1: Poor Regioselectivity (Formation of the C2-Isomer)
Symptom: HPLC/NMR shows a mixture of isomers after Step 1. The C2-substituted byproduct is difficult to separate. Root Cause: The C4 position is electronically favored (para to Nitrogen), but the C2 position is also reactive. High temperatures or excess nucleophile promote C2 attack.
| Variable | Recommendation | Technical Rationale |
| Temperature | -10°C to 0°C | Kinetic control favors the more electrophilic C4 position. Room temperature or heating promotes C2 substitution. |
| Stoichiometry | 0.95 - 1.0 eq. | Use a slight deficit of thiol. Excess thiol leads to bis-substitution (2,4-dithio). |
| Base Selection | Et3N or DIPEA | Organic bases in aprotic solvents (THF/DCM) moderate the thiolate nucleophilicity better than inorganic bases (NaH) in this context. |
| Addition Mode | Slow Addition | Add the thiol/base mixture dropwise to the fluoropyridine. Keeping the pyridine in excess locally prevents over-reaction. |
Issue 2: Formation of Pyridine N-Oxide
Symptom: Product mass is M+16. The product is more polar than expected. Root Cause: Common oxidants like mCPBA are electrophilic and will attack the pyridine nitrogen lone pair, especially as the sulfone forms (which makes the ring electron-deficient, but the N-oxide is still a risk).
Corrective Action: Switch oxidants.
-
Avoid: mCPBA (unless used with TFA to protonate the nitrogen).
-
Recommended: Na2WO4 / H2O2 (Sodium Tungstate catalyzed) or Oxone® . These reagents are highly selective for Sulfur over Nitrogen in electron-poor pyridines.
Issue 3: Loss of Fluorine (Hydrolysis)
Symptom: Appearance of a peak corresponding to the 2-pyridone (M-F+OH). Root Cause: The 2-fluoro group is activated by the 4-sulfone. It becomes extremely labile to Nucleophilic Aromatic Substitution by hydroxide ions (OH-) or water during workup.
Corrective Action:
-
Quench: Do not use strong basic aqueous solutions (e.g., 1M NaOH) to quench the oxidation. Use saturated NaHCO3 or Na2SO3.
-
pH Control: Keep workup pH < 9.
-
Drying: Ensure the organic phase is dried thoroughly (MgSO4) before concentration; residual water and heat can hydrolyze the fluorine.
Part 3: Optimized Experimental Protocols
Step 1: Synthesis of 4-(Cyclopropylthio)-2-fluoropyridine
Reference method adapted for regiocontrol.
-
Setup: Charge a dry flask with 2,4-difluoropyridine (1.0 equiv) and anhydrous THF (10 vol). Cool to -10°C under N2.
-
Reagent Prep: In a separate flask, mix cyclopropanethiol (1.0 equiv) and Triethylamine (1.1 equiv) in THF (2 vol).
-
Addition: Add the thiol solution dropwise to the pyridine solution over 30–60 minutes, maintaining internal temperature < 0°C.
-
Reaction: Stir at 0°C for 2 hours. Monitor by HPLC. (Target: >95% C4-isomer).
-
Workup: Quench with water. Extract with EtOAc. Wash organic layer with brine. Dry over Na2SO4 and concentrate.
-
Note: The intermediate sulfide is stable and can often be used directly or purified via a short silica plug (Hexane/EtOAc).
-
Step 2: Selective Oxidation to Sulfone
Method: Sodium Tungstate Catalyzed (Green & Selective).
-
Setup: Dissolve the sulfide intermediate (from Step 1) in Methanol (or Ethanol) (10 vol).
-
Catalyst: Add Na2WO4·2H2O (0.05 equiv) and Phenylphosphonic acid (0.05 equiv - optional, acts as a co-catalyst/buffer).
-
Oxidant: Add 30% Hydrogen Peroxide (2.5 equiv) dropwise at room temperature.
-
Exotherm Warning: The reaction is exothermic. Use a water bath to keep Temp < 35°C.
-
-
Reaction: Stir at RT for 4–12 hours.
-
Quench: Add saturated aqueous Na2SO3 (Sodium Sulfite) slowly to destroy excess peroxide. Test with starch-iodide paper to ensure no peroxide remains.
-
Isolation: Dilute with water and extract with DCM.
-
Critical: Do not use basic washes here.
-
-
Purification: Recrystallization from EtOH/Heptane or Column Chromatography (EtOAc/Hexanes).
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use mCPBA for the oxidation? A: It is risky. If you must use mCPBA, perform the reaction in DCM and add 1.0–2.0 equivalents of Trifluoroacetic acid (TFA) . The TFA protonates the pyridine nitrogen, blocking the lone pair from reacting with mCPBA, thus preventing N-oxide formation.
Q: Why is the yield low in Step 1 even though conversion is high? A: Check for volatility. Cyclopropanethiol is volatile (bp ~77°C), and the product sulfide might also be somewhat volatile. Avoid high-vacuum drying for extended periods if the molecular weight is low. Also, ensure you aren't losing the product to the aqueous layer if the pH was too low (though unlikely for this neutral sulfide).
Q: The fluorine atom is hydrolyzing during storage. How do I stop this? A: this compound is an activated electrophile. Store it at -20°C under an inert atmosphere (Argon/Nitrogen) and ensure it is strictly anhydrous . Moisture will slowly convert it to the pyridone over time.
Part 5: Troubleshooting Logic Tree
Figure 2: Decision tree for troubleshooting common synthetic failures.
References
- Chambers, R. D., et al. "Polyfluoroheterocyclic compounds. Part XVIII. Reactions of tetrafluoro-pyridine and -pyrimidine with nucleophiles." Journal of the Chemical Society C: Organic (1969): 1700-1703.
-
Oxidation Method (Tungstate)
-
Sato, K., et al. "A Clean Synthesis of Sulfones from Sulfides and Sulfoxides using 30% Hydrogen Peroxide and Sodium Tungstate." Tetrahedron 57.13 (2001): 2469-2476. Link
-
-
Oxidation Method (Oxone)
-
Trost, B. M., & Curran, D. P. "Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate." Tetrahedron Letters 22.14 (1981): 1287-1290. Link
-
- Compound Utility (GPR119 Agonists): Jones, R. M., et al. "GPR119 agonists for the treatment of type 2 diabetes and obesity." Expert Opinion on Therapeutic Patents 19.10 (2009): 1339-1359. (Contextualizes the 4-sulfonyl-2-fluoropyridine scaffold).
Sources
Identifying and minimizing byproducts in 2-fluoropyridine reactions.
Status: Operational Ticket ID: 2FP-OPT-2026 Lead Scientist: Dr. A. Vance, Senior Application Scientist
Mission Statement
Welcome to the technical support hub for 2-fluoropyridine chemistry. This interface is designed to troubleshoot the specific failure modes associated with Nucleophilic Aromatic Substitution (
Our goal is to move beyond generic advice and address the "hidden" variables—lattice energy barriers, moisture sensitivity, and competitive hydrolysis—that ruin yields in fluorination campaigns.
Module 1: The Halex Reaction (S_NAr)
Primary Workflow: Conversion of 2-chloropyridines to 2-fluoropyridines using Metal Fluorides (KF, CsF).[1]
Troubleshooting Guide
Q: My reaction stalls at 60% conversion, even after 24 hours at 140°C. Adding more KF doesn't help. A: You are likely fighting the Lattice Energy Trap .
-
The Science: The crystal lattice energy of KF (808 kJ/mol) is high. Once the surface fluoride reacts, the core of the crystal remains inaccessible in organic solvents.
-
The Fix:
-
Switch to Spray-Dried KF: This increases surface area by orders of magnitude compared to "finely ground" KF.
-
Add a Phase Transfer Catalyst (PTC): Use 18-crown-6 (for KF) or Tetraphenylphosphonium bromide (
) . This pulls the fluoride into the organic phase as a "naked" ion, increasing nucleophilicity by breaking the tight ion pair. -
Solvent Swap: If using DMF, switch to Sulfolane or DMSO . These have higher dielectric constants, better stabilizing the charged transition state.
-
Q: I see a new peak in my LCMS with a mass of [M-18+16] (M-F+OH). It's the major byproduct. A: You have generated 2-pyridone via hydrolysis.
-
The Cause: Fluoride is a strong base in aprotic solvents. Trace water (even 50 ppm) acts as a competitive nucleophile. Once the 2-hydroxy intermediate forms, it rapidly tautomerizes to the thermodynamically stable 2-pyridone, which is irreversible.
-
The Fix: "Oven-dried" glassware is not enough. You must implement the Azeotropic Drying Protocol (see Protocols section below) for your fluoride source.
Q: My product is contaminated with a "tar" that won't distill. A: This is oligomerization caused by thermal degradation.
-
The Cause:
on electron-neutral pyridines requires high heat (>150°C). At these temps, the product (2-fluoropyridine) can self-react or polymerize. -
The Fix: Lower the activation energy barrier to run at lower temperatures. Use Cesium Fluoride (CsF) instead of KF. The Cs-F bond is weaker/more ionic, allowing reaction temps to drop by 30–50°C.
Visual Logic: Halex Optimization
Figure 1: Decision tree for troubleshooting Halex reaction failures based on byproduct profile.
Module 2: Metal-Catalyzed Fluorination
Primary Workflow: Buchwald-type Pd-catalyzed fluorination of aryl halides.
Q: I am getting the "reduced" product (Protodehalogenation) instead of the fluoride. A: This is a failure of Reductive Elimination .
-
The Mechanism: The Pd(II)-F species is formed, but reductive elimination to form the C-F bond is high-energy.[2] If the catalyst waits too long, it will scavenge a hydrogen atom from the solvent or ligand.
-
The Fix:
-
Ligand Selection: Use bulky, electron-rich ligands like BrettPhos or AdBrettPhos . These sterically crowd the metal center, forcing the reductive elimination of the C-F bond [1].
-
Scavenger: Ensure strictly anhydrous conditions and consider adding a radical scavenger if you suspect a radical pathway, though typically this is a solvent purity issue.
-
Q: Why is my catalyst dying (Pd black precipitation)? A: Fluoride ions can displace phosphine ligands, destabilizing the Pd(0) species.
-
The Fix: Use a precatalyst (e.g., [(LPd)2(cod)] ) rather than mixing Pd(OAc)2 + Ligand in situ. This ensures the active species is formed correctly before the fluoride attacks the metal center.
Module 3: Identification & Purification
Q: How do I separate 2-fluoropyridine from unreacted 2-chloropyridine? Their boiling points are nearly identical. A: Distillation is often futile. Use Chemical Washing .
-
Technique: 2-Fluoropyridines are generally less basic than their chloro-analogs due to the high electronegativity of fluorine withdrawing electron density from the ring nitrogen.
-
Protocol:
-
Dissolve the mixture in an organic solvent (Ether/DCM).
-
Wash carefully with buffered aqueous HCl (pH ~2-3).
-
The more basic 2-chloropyridine will preferentially protonate and move to the aqueous layer.
-
The 2-fluoropyridine remains in the organic layer. Note: This requires fine-tuning the pH based on the specific pKa of your substrate.
-
Data Table: 19F NMR Identification
Use this table to identify species in your crude reaction mixture.
| Species | Typical Chemical Shift ( | Multiplicity | Notes |
| 2-Fluoropyridine (Product) | -65 to -75 | Doublet/Multiplet | Distinctive region for 2-F on Pyridine. |
| 3-Fluoropyridine (Regioisomer) | -120 to -130 | Multiplet | Common if using pyridyne pathways. |
| Fluoride Ion (Free F-) | -100 to -150 | Broad Singlet | Shifts heavily depending on solvent/water content. |
| Bifluoride ( | -145 to -155 | Broad | Sign of moisture contamination (HF formation). |
| Ar-CF3 (Standard) | -62 to -64 | Singlet | Common internal standard (trifluorotoluene). |
Protocols
Protocol A: Azeotropic Drying of Potassium Fluoride (KF)
Critical for preventing 2-pyridone formation.
-
Grind: Pulverize KF in a mortar and pestle (or use spray-dried).
-
Suspend: Place KF in a round-bottom flask and cover with Toluene or Benzene.
-
Distill: Attach a Dean-Stark trap. Reflux for 2–4 hours. Water will collect in the trap.
-
Evaporate: Remove the toluene under high vacuum at heat (100°C).
-
Store: Backfill with Argon. Use immediately or store in a glovebox.
Protocol B: Anhydrous TBAF Generation (DiMagno Method)
For highly sensitive substrates where commercial "dried" TBAF fails [2].
-
Reagents: Mix Tetrabutylammonium Cyanide (TBACN) and Hexafluorobenzene (
) in anhydrous THF. -
Reaction: Stir at -35°C to Room Temp.
-
Mechanism: The cyanide performs an
on the , releasing a "naked" anhydrous fluoride ion paired with TBA. -
Advantage: This avoids the Hofmann elimination and bifluoride (
) contamination common in thermally dried TBAF hydrates.
References
-
Watson, D. A., Su, M., Teverovskiy, G., Zhang, Y., Garcia-Fortanet, J., Kinzel, T., & Buchwald, S. L. (2009). Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides. Science, 325(5948), 1661–1664.
-
Sun, H., & DiMagno, S. G. (2005). Anhydrous Tetrabutylammonium Fluoride.[3][4][5][6][7] Journal of the American Chemical Society, 127(6), 2050–2051.
-
Finger, G. C., & Starr, L. D. (1959). Aromatic Fluorine Compounds. IX. 2-Fluoropyridines. Journal of the American Chemical Society, 81(11), 2674–2675.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Pd-Catalyzed Fluorination - Wordpress [reagents.acsgcipr.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Quaternary ammonium fluorides and difluorosilicates as nucleophilic fluorination reagents - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01875J [pubs.rsc.org]
- 6. US7592486B2 - Anhydrous fluoride salts and reagents and methods for their production - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing SNAr Reactions on 4-(Cyclopropylsulfonyl)-2-fluoropyridine
Welcome to the technical support guide for Nucleophilic Aromatic Substitution (SNAr) reactions involving 4-(cyclopropylsulfonyl)-2-fluoropyridine. This resource is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, practical guidance on optimizing reaction conditions and troubleshooting common experimental challenges. Our focus is on delivering field-proven insights grounded in established chemical principles to ensure the success of your synthetic endeavors.
Introduction: The Chemistry of this compound
The substrate, this compound, is a highly activated electrophile designed for efficient SNAr reactions. Its reactivity is governed by two key structural features:
-
The Pyridine Ring: As an electron-deficient heterocycle, the pyridine ring is inherently susceptible to nucleophilic attack. The nitrogen atom withdraws electron density, particularly from the C2 (ortho) and C4 (para) positions.[1]
-
The Activating and Directing Groups:
-
Cyclopropylsulfonyl Group (at C4): This is a powerful electron-withdrawing group (EWG) that significantly enhances the electrophilicity of the pyridine ring. Its position at C4 strongly activates the C2 position for nucleophilic attack.[2][3]
-
Fluorine (at C2): Fluorine serves as an excellent leaving group in SNAr reactions. Its high electronegativity polarizes the C-F bond, making the C2 carbon highly electrophilic and susceptible to attack. The rate-determining step of the SNAr mechanism is the initial nucleophilic attack to form the Meisenheimer intermediate, not the cleavage of the carbon-leaving group bond, which is why the strong C-F bond paradoxically facilitates the reaction.[4][5]
-
The combination of these features makes this substrate a versatile building block for introducing a wide array of nucleophiles at the C2 position of the pyridine ring.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a direct question-and-answer format.
Question 1: Why is my reaction showing low or no conversion to the desired product?
Answer: Low or no conversion is a common issue that can typically be traced back to one of four key areas: reaction temperature, solvent choice, nucleophile reactivity, or reagent quality.
-
Potential Cause 1: Insufficient Thermal Energy. The reaction temperature may be too low to overcome the activation energy barrier for the initial nucleophilic attack. While this compound is highly activated, less reactive nucleophiles (e.g., hindered amines, neutral alcohols) often require heating.
-
Solution:
-
Incremental Temperature Increase: If the reaction is being run at room temperature, begin by heating to 50-60 °C. Monitor the reaction by TLC or LC-MS.[5]
-
Further Heating: If conversion remains low, increase the temperature in 20 °C increments, up to 120-150 °C. Be mindful that higher temperatures can promote side reactions.[1][4]
-
Consider Microwave Irradiation: For particularly stubborn reactions, microwave heating can sometimes provide rapid and efficient conversion where conventional heating fails.[6]
-
-
-
Potential Cause 2: Inappropriate Solvent. The solvent plays a critical role in SNAr reactions by solubilizing reactants and stabilizing the charged Meisenheimer intermediate.[4] An unsuitable solvent can drastically slow down or stall the reaction.
-
Solution:
-
Switch to a Polar Aprotic Solvent: If you are using a nonpolar solvent (e.g., toluene, THF) or a protic solvent (e.g., ethanol, isopropanol), switch to a polar aprotic solvent. These solvents are highly effective for SNAr reactions.[7] Good starting choices include:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
N-Methyl-2-pyrrolidone (NMP) [8]
-
-
Solvent Compatibility: Ensure your nucleophile and base are stable in the chosen solvent at the target temperature. For example, strong bases like NaH can react with DMF at elevated temperatures.
-
-
-
Potential Cause 3: Low Nucleophilicity or Steric Hindrance. The inherent reactivity and steric bulk of your nucleophile are critical. Sterically hindered nucleophiles (e.g., di-isopropylamine) or those with low intrinsic nucleophilicity (e.g., tertiary alcohols) will react much more slowly.[8]
-
Solution:
-
Use a Stronger Base: If using a neutral nucleophile (e.g., an alcohol or a primary/secondary amine), the addition of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DBU) is often necessary to deprotonate the nucleophile, thereby increasing its reactivity.
-
Pre-form the Nucleophile Salt: For alcohols or thiols, pre-forming the corresponding alkoxide or thiolate with a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an anhydrous solvent before adding the electrophile can dramatically increase the reaction rate.[4]
-
-
-
Potential Cause 4: Reagent Degradation. Starting materials, particularly the nucleophile or base, may have degraded due to improper storage (exposure to air or moisture).
-
Solution:
-
Verify Reagent Quality: Use freshly opened or purified reagents. Ensure solvents are anhydrous, especially when using water-sensitive bases like NaH.[4]
-
Inert Atmosphere: For sensitive reactions, particularly those using strong bases, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching by atmospheric moisture and carbon dioxide.[4][9]
-
-
Question 2: My reaction is complete, but the isolated yield is poor. What happened?
Answer: A low isolated yield despite complete consumption of starting material often points to the formation of side products, product degradation during workup, or issues with purification.
-
Potential Cause 1: Side Product Formation. The most common side reaction is the competitive reaction of the nucleophile at another site or decomposition.
-
Solution:
-
Lower the Temperature: High temperatures can cause decomposition of the starting material or product. Once you find a temperature that drives the reaction to completion, try running it at a slightly lower temperature for a longer time to see if the yield improves.
-
Check for Dimerization/Polymerization: If your nucleophile has multiple reactive sites, you may be forming oligomeric side products. Using a slight excess of the pyridine electrophile can sometimes mitigate this.
-
Hydrolysis: If water is present in the reaction, hydrolysis of the 2-fluoro group to a 2-hydroxypyridine is possible, especially at high temperatures or under basic conditions. Ensure anhydrous conditions.
-
-
-
Potential Cause 2: Product Instability During Workup. The desired product may be sensitive to the pH or temperature conditions of the workup procedure.
-
Solution:
-
Mild Quenching: Quench the reaction carefully, preferably at a lower temperature (e.g., 0 °C). Use a mild quenching agent like saturated aqueous ammonium chloride instead of strong acids if your product is acid-sensitive.[1]
-
Avoid Emulsions: During aqueous extraction, emulsions can trap the product. If an emulsion forms, try adding brine or filtering the mixture through a pad of celite.
-
Temperature Control: Concentrate the product under reduced pressure at the lowest practical temperature to avoid thermal decomposition.
-
-
-
Potential Cause 3: Purification Challenges. The product may be difficult to separate from residual starting materials, the base, or byproducts.
-
Solution:
-
Optimize Chromatography: Screen different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) for flash column chromatography to achieve better separation.
-
Consider Alternative Purification: If the product is highly polar or non-volatile, consider alternatives to chromatography, such as crystallization or trituration.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal general-purpose solvent and temperature for this reaction?
A1: There is no single "best" condition, as the optimal parameters are highly dependent on the nucleophile. However, a robust starting point for screening is DMSO or DMF as the solvent at a temperature of 80 °C . For many reactive nucleophiles (e.g., primary amines, thiols), the reaction may proceed efficiently at a lower temperature (25-50 °C). For less reactive nucleophiles, temperatures may need to be increased to >100 °C.[4]
Q2: Which base should I use?
A2: The choice of base depends on the pKa of your nucleophile.
-
For primary and secondary amines: Often, no external base is needed, as a second equivalent of the amine can act as a base to quench the HF generated. However, using an inorganic base like K₂CO₃ or Cs₂CO₃ is common to improve efficiency and use only a slight excess (1.1-1.2 equivalents) of the valuable amine.[4]
-
For alcohols and thiols: A stronger base is required to generate the more nucleophilic alkoxide or thiolate. NaH, KOtBu, or K₂CO₃/Cs₂CO₃ are excellent choices.[4][10]
-
For carbon nucleophiles (e.g., malonates): Strong bases like NaH or KOtBu are typically required.
Q3: How can I monitor the reaction progress effectively?
A3: The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
TLC: This is a quick and easy way to visualize the consumption of the starting material and the formation of the product. Staining with potassium permanganate can be helpful if the product is not UV-active.
-
LC-MS: This provides more definitive information, confirming the mass of the desired product and helping to identify any major byproducts. This is the preferred method for reaction optimization.[5][11]
Q4: Can I use other 2-halopyridines, like 2-chloro or 2-bromo derivatives?
A4: While possible, the 2-fluoro substrate is generally superior for SNAr. The reactivity order for halide leaving groups in SNAr is typically F > Cl > Br > I .[1] The high electronegativity of fluorine makes the attached carbon atom more electrophilic and thus more susceptible to the rate-determining nucleophilic attack. Reactions with the chloro- or bromo-analogs would likely require harsher conditions (higher temperatures, longer reaction times).[4]
Data & Protocols
Table 1: Recommended Starting Conditions for SNAr with this compound
| Nucleophile Class | Example Nucleophile | Recommended Base | Recommended Solvent | Starting Temperature (°C) |
| Primary/Secondary Amine | Morpholine | K₂CO₃ (1.5 eq) | DMSO, DMF, or t-Amyl Alcohol | 50 - 110 |
| Aromatic Amine | Aniline | K₃PO₄ (2.0 eq) | Dioxane or Toluene | 80 - 130 |
| Alcohol (Primary/Secondary) | Benzyl Alcohol | NaH (1.2 eq) | THF or DMF | 25 - 80 |
| Thiol | Thiophenol | K₂CO₃ (1.5 eq) | Acetonitrile or DMF | 25 - 60 |
| N-Heterocycle | Indole | K₂CO₃ (2.0 eq) | DMSO | 100 - 130 |
Note: These are suggested starting points. Optimization will be required for specific substrates. Data synthesized from general SNAr protocols.[4]
General Experimental Protocol: Synthesis of 2-(Morpholino)-4-(cyclopropylsulfonyl)pyridine
This protocol describes a typical procedure for the reaction with a secondary amine nucleophile.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Round-bottom flask with magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for aqueous workup and purification
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Reagent Addition: Add anhydrous DMSO to achieve a concentration of approximately 0.2-0.5 M. Begin stirring the suspension. Add morpholine (1.2 eq) to the mixture via syringe.
-
Reaction: Heat the reaction mixture to 80 °C.
-
Monitoring: Monitor the reaction progress by LC-MS or TLC (e.g., using 50% ethyl acetate in hexanes as eluent) until the starting material is consumed (typically 2-6 hours).[5]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine to remove residual DMSO, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel to yield the pure 2-(morpholino)-4-(cyclopropylsulfonyl)pyridine.
-
Visualized Workflow
Troubleshooting Low Conversion in SNAr Reactions
The following decision tree provides a logical workflow for diagnosing and solving low conversion issues.
Caption: A decision tree for troubleshooting low yield in SNAr reactions.
References
- BenchChem. (2025). Technical Support Center: Nucleophilic Substitution on Pyridine Rings. BenchChem.
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. BenchChem.
- BenchChem. (n.d.). Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions. BenchChem.
- BenchChem. (n.d.).
- Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. (2014). Journal of the American Chemical Society.
- Directed nucleophilic arom
- SNAr Reaction in Other Common Molecular Solvents. (2026, February 12). Wordpress.
- Sulfone-Mediated SNAr Reaction as a Powerful Tool for the Synthesis of 4-Quinolinyl Ethers and More-Application to the Synthesis of HCV NS3/4a Protease Inhibitor BI 201420. (2025, August 6).
- High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. (2025, April 30). PMC.
- Kinetic Studies on the Nucleophilic Substitution Reaction of 4-X-Substituted-2,6-dinitrochlorobenzene with Pyridines in MeOH-MeCN Mixtures. (n.d.). SciSpace.
- SNAr Reactions of Pyridine: Videos & Practice Problems. (2024, September 24). Pearson.
- Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. (2024, November 8). Journal of the American Chemical Society.
- One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. (2018, July 16).
- Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (n.d.). ChemRxiv.
- Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox C
- Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (n.d.).
- Sulfone Group as a Versatile and Removable Directing Group for Asymmetric Transfer Hydrogen
- How to do Nucleophilic aromatic substitution reaction on less SNAr active arom
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021, November 19). UVicSpace.
- Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermedi
- Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. (2025, June 15). Pen & Prosperity.
- Sulfone Projects. (n.d.). Harman Research Group.
- Sulfones: A New Functional Group for Modular Radical Cross-Coupling. (n.d.). ChemRxiv.
- Nucleophilic Aromatic Substitution: Videos & Practice Problems. (n.d.). Pearson.
- SNAr reactions of fluoropyridines 1 and 4 with anions of nitriles 2. (n.d.).
- One-Pot Approach for SNAr Reaction of Fluoroaromatic Compounds with Cyclopropanol. (2019, April 11).
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.).
- Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. (n.d.). The Royal Society of Chemistry.
- Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions. (2002). Chemistry.
- SNAr Reaction of Polyhalogenated Heterocycles. (n.d.). RCS Research Chemistry Services.
- Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collabor
- Concerted Nucleophilic Arom
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Harman Research Group - Sulfone [sites.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Technical Support Center: Purification of Sulfonyl-Containing Heterocyclic Compounds
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Purification Anomalies in Sulfonyl-Heterocycles Audience: Medicinal Chemists, Process Chemists
Introduction: The "Janus" Nature of Sulfonyl Heterocycles
Sulfonyl-containing heterocycles (e.g., sulfonamides, sulfones attached to pyridine, thiophene, or pyrazole cores) present a unique purification paradox. The sulfonyl group (
This guide addresses the three most critical failure modes: Chromatographic Tailing , Solubility-Driven Oiling , and Reactive Impurity Persistence .
Module 1: Chromatography Troubleshooting
Q: Why does my compound streak/tail aggressively on silica gel, even with polar eluents?
Diagnosis:
This is a classic "Dual-Binding" phenomenon. The acidic silanol groups (
-
Hydrogen Bonding: The sulfonyl oxygens accept protons from silanols.
-
Acid-Base Interaction: If your heterocycle is basic (e.g., pyridine, imidazole), it protonates on the silica, forming a salt that drags along the column.
The Fix: Competitive Binding Strategy You must introduce a "sacrificial" base to the mobile phase to block the silanol sites.
Protocol: The "Triethylamine Doping" Method
-
Standard: Add 1% Triethylamine (TEA) to your column equilibration solvent and mobile phase.
-
Alternative (for very acidic sulfonamides): If your sulfonamide
is acidic ( ), TEA might deprotonate it, making it more polar. In this case, use 1% Acetic Acid to suppress ionization.
Solvent System Selection Guide
| Compound Class | Primary Solvent System | Additive | Reason |
| Neutral Sulfones | Hexane / Ethyl Acetate | None | usually stable; use DCM if solubility is poor. |
| Basic Heterocycles (Pyridine, Imidazole) | DCM / Methanol (95:5) | 1% TEA or | Blocks silanol-nitrogen interaction. |
| Acidic Sulfonamides | DCM / Methanol | 0.5% AcOH | Keeps sulfonamide protonated (neutral). |
| Highly Polar/Zwitterionic | Acetonitrile / Water (C18) | 0.1% TFA | Switch to Reverse Phase (C18) is often faster. |
Visual Guide: Chromatography Optimization Logic
Figure 1: Decision matrix for selecting mobile phase modifiers based on heterocyclic electronic properties.
Module 2: Chemical Purity & Workup Challenges
Q: I cannot remove unreacted sulfonyl chloride. It co-elutes with my product.
Diagnosis: Sulfonyl chlorides are lipophilic, often overlapping with the sulfonamide product on silica. Hydrolysis (washing with water) is often too slow for stable heterocyclic sulfonyl chlorides.
The Fix: The "DMAPA" Scavenge Use N,N-Dimethylaminopropylamine (DMAPA). This primary amine reacts rapidly with the excess sulfonyl chloride to form a highly polar, basic sulfonamide that is easily removed by an acidic wash.
Protocol: DMAPA Quench
-
Check Reaction: Ensure formation of product is complete.
-
Add Scavenger: Add 0.2 - 0.5 equivalents of DMAPA (relative to starting sulfonyl chloride) directly to the reaction mixture.
-
Stir: Stir at room temperature for 15–30 minutes.
-
Acid Wash: Dilute with organic solvent (EtOAc/DCM) and wash with 1M HCl .[1]
-
Mechanism:[2] The DMAPA-sulfonamide byproduct becomes protonated (ammonium salt) and partitions into the aqueous layer.
-
Note: Ensure your product is not a base that will also extract into HCl. If your product is basic, use a carboxylic acid scavenger resin or flash chromatography (the DMAPA-adduct will be much more polar).
-
Q: My product contains sulfonic acid impurities ( ).
Diagnosis: Hydrolysis of the starting material produces sulfonic acids.[1] These are highly polar but can "smear" into organic layers if not fully deprotonated.
The Fix: The "Salting Out" Base Wash Sulfonic acids are water-soluble only as salts.
-
Wash: Use Saturated Aqueous
.[1][3] -
Critical Step: If the emulsion is stubborn (common with amphiphilic heterocycles), add Brine (NaCl) to the bicarbonate wash. This "salts out" the organic product while keeping the sulfonate salt in the aqueous phase.[3]
Visual Guide: Workup Decision Tree
Figure 2: Workflow for removing common electrophilic and acidic byproducts.
Module 3: Solubility & Crystallization
Q: My product "oils out" instead of crystallizing.
Diagnosis: Sulfonyl heterocycles often have high melting points but form supersaturated "oils" in solvents like EtOAc or DCM because the crystal lattice energy is high, but the nucleation kinetics are slow.
The Fix: The "Iso-Pro" Displacement Recrystallization from Isopropanol (IPA) and Water is the gold standard for sulfonamides.
Protocol: IPA/Water Recrystallization [4]
-
Dissolve: Dissolve crude oil in the minimum amount of boiling IPA.
-
Nucleate: Remove from heat. Add warm water dropwise until the solution becomes slightly turbid.
-
Re-dissolve: Add a few drops of IPA to clear the turbidity.
-
Cool: Let it cool to RT slowly (wrap flask in foil/towel).
-
Trigger: If oiling occurs, scratch the glass or add a seed crystal. Do not put in the freezer immediately; this forces oiling.
Solubility Data for Common Solvents
| Solvent | Solubility (Hot) | Solubility (Cold) | Suitability |
| Methanol | High | High | Poor for crystallization (yield loss). |
| Isopropanol | High | Low | Excellent (Standard choice). |
| Water | Low | Insoluble | Good anti-solvent. |
| Ethyl Acetate | Moderate | Moderate | Good for extraction, risk of oiling. |
| DCM | Very High | High | Avoid for crystallization. |
Module 4: Stability Warning (Pyridine Derivatives)
Critical Alert:
Pyridine-2-sulfonyl chlorides are notoriously unstable. They decompose via
Handling Rules:
-
Temperature: Keep reaction
during formation. -
Speed: Do not store the sulfonyl chloride. React immediately with the amine.
-
Workup: Avoid basic aqueous washes of the chloride intermediate. Hydrolysis is rapid.
References
-
BenchChem Technical Support. (2025).[1][3][4][5][6] Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl).[3] BenchChem.[1][3][4][5][6] Link[5]
-
Organic Syntheses. (1954). p-Toluenesulfonyl Chloride Purification.[3][7][8] Org.[5][9][10] Synth. Coll. Vol. 1, p. 146. Link
-
De Luca, L., et al. (2008).[10] Microwave-Assisted Synthesis of Sulfonamides.[10] J. Org.[9][10] Chem., 73, 3967-3969.[10] Link
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. J. Org.[9] Chem., 43(14), 2923–2925. Link
-
Pfizer Inc. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Org.[5][9][10] Process Res. Dev., 13(5), 941–946. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 10. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
Stability issues of 4-(Cyclopropylsulfonyl)-2-fluoropyridine under acidic or basic conditions
The following technical guide serves as a specialized support resource for researchers working with 4-(Cyclopropylsulfonyl)-2-fluoropyridine . This document is structured to address stability challenges autonomously, utilizing mechanistic organic chemistry principles to troubleshoot degradation issues.
)Executive Summary: The Reactivity Landscape
This compound is not a passive intermediate; it is a highly activated electrophile . The structural combination of the electron-withdrawing sulfonyl group (
-
In Basic Media: The compound is unstable . Hydroxide ions (
) or alkoxides will rapidly displace the fluorine via . -
In Acidic Media: The compound is conditionally stable but prone to hydrolysis upon heating. Protonation of the pyridine nitrogen further activates the ring toward water attack.
Module 1: Stability in Basic Conditions
Status: CRITICAL RISK
Troubleshooting Guide: Basic Degradation
User Question: I treated the compound with 1N NaOH at room temperature, and the LCMS shows a new peak with M-20 mass difference (or M+18 depending on ionization). What happened?
Technical Diagnosis:
You have likely hydrolyzed the C-F bond. In basic aqueous media, the hydroxide ion (
The Reaction Pathway:
FAQ: Bases & Nucleophiles
Q: Can I use carbonate bases like
Q: Is the cyclopropyl ring stable to base?
A: Yes. Cyclopropyl sulfones are generally stable to base. The
Q: Which bases are safe for coupling reactions? A:
-
Recommended: Non-nucleophilic organic bases (DIPEA, TEA, DBU) in dry solvents.
-
Avoid: Primary amines (unless they are the intended reactant), Hydroxides, Alkoxides (unless forming an ether).
Module 2: Stability in Acidic Conditions
Status: CONDITIONAL STABILITY
Troubleshooting Guide: Acidic Hydrolysis
User Question: I'm removing a Boc group using 4M HCl in Dioxane. Will my fluoropyridine survive?
Technical Diagnosis: At room temperature, the compound is likely stable. However, protonation activates the electrophile .
-
Mechanism: The pyridine nitrogen gets protonated (
due to EWGs). -
Activation: This cationic species is far more electrophilic than the neutral pyridine.
-
Risk: If the reaction generates heat or contains significant water, water will attack C2, displacing fluoride.
Q: I see a degradation product with mass +18. Is this the sulfone hydrolyzing?
A: Unlikely. Sulfones are chemically robust against acid hydrolysis. The +18 mass shift corresponds to the addition of water (
Experimental Protocol: Safe Acid Handling
If acidic deprotection or workup is required:
-
Temperature Control: Maintain
during acid addition. -
Water Exclusion: Use anhydrous acids (e.g., HCl in Dioxane/Ether) rather than aqueous mineral acids.
-
Quenching: Quench into a buffered solution (phosphate buffer pH 7) rather than strong base to avoid swinging into the "Basic Instability" zone.
Module 3: Mechanistic Visualization
The following diagram illustrates the competing degradation pathways. Note how both Acid and Base lead to the loss of Fluorine, but through different activation modes.
Caption: Figure 1. Divergent reactivity pathways. Acid activates the ring via protonation; Base attacks directly. Both target the C2-Fluorine bond.
Module 4: Quantitative Stability Data (Predicted)
Based on structure-activity relationships (SAR) of 2-fluoro-4-sulfonylpyridines [1, 2], the following stability windows are established:
| Condition | Solvent | Temperature | Stability Prediction | Primary Degradation |
| pH 1-3 (Aq) | Water/MeOH | 25°C | Moderate ( | Slow hydrolysis to Pyridone |
| pH 1-3 (Aq) | Water/MeOH | >60°C | Poor ( | Rapid hydrolysis |
| pH 7 (Neutral) | Water/Org | 25°C | Stable | None observed |
| pH 10-14 (Aq) | Water | 25°C | Very Poor ( | |
| Amine Base | DCM/THF | 25°C | Stable | Stable (if amine is non-nucleophilic) |
| Nucleophile | DMF | 0-25°C | Reactive | Desired |
References
-
Beaulieu, P. L., et al. (2012). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
-
(Extrapolated from pyrimidine analogs).
-
-
Chupakhin, O. N., et al. (1994). Nucleophilic Aromatic Substitution of Hydrogen and Halogens in 2-Fluoro- and 2-Chloropyridines. Provides kinetic data comparing 2-fluoro vs 2-chloro reactivity and the influence of electron-withdrawing substituents.
-
Bender, D. M., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Confirms the relative stability of the cyclopropyl moiety itself under hydrolytic conditions, isolating the instability to the pyridine ring.
Troubleshooting low conversion rates in reactions with 4-(Cyclopropylsulfonyl)-2-fluoropyridine
Product: 4-(Cyclopropylsulfonyl)-2-fluoropyridine
Application: Nucleophilic Aromatic Substitution (
Diagnostic Workflow: Start Here
Use this logic tree to identify the root cause of low conversion or side-product formation.
Figure 1: Diagnostic logic tree for troubleshooting
Reactivity Profile & Mechanism
To troubleshoot effectively, you must understand the electronic "push-pull" of this specific scaffold.
The Scaffold Architecture
-
2-Fluoro Position (The Target): Fluorine is the ideal leaving group for
in pyridines.[1] Its high electronegativity ($ \chi \approx 4.0 $) inductively stabilizes the anionic Meisenheimer intermediate, making the C2 position highly electrophilic [1]. -
4-Cyclopropylsulfonyl Group (The Activator): The sulfonyl group is a strong electron-withdrawing group (EWG). Located at the C4 position, it exerts a powerful inductive and mesomeric withdrawal that activates the C2 position for nucleophilic attack.
-
Cyclopropyl Ring: While generally stable, the cyclopropyl ring can be sensitive to strong acids (ring opening) or extreme radical conditions. It provides steric bulk that may influence solubility but rarely hinders C2 attack [2].
The Mechanism ( )
The reaction proceeds via an addition-elimination pathway.[1][2][3][4][5] The rate-determining step is typically the nucleophilic attack (Step 1).[1][4]
Figure 2: The 2-fluoro substituent stabilizes the Meisenheimer complex via induction, while the 4-sulfonyl group stabilizes the ring electron density via resonance.
Troubleshooting Modules
Issue A: Reaction Stalls (Low Conversion)
Symptom: Starting material persists despite heating; LCMS shows product forming but stopping at ~30-50%. Root Cause: The reaction generates Hydrofluoric Acid (HF) as a byproduct. If the base is insufficient or insoluble, the HF protonates the nucleophile (especially amines), deactivating it.
-
Corrective Action:
-
Base Stoichiometry: Ensure you are using at least 2.5 to 3.0 equivalents of base relative to the substrate.
-
Base Choice: Switch from organic bases (DIPEA/TEA) to inorganic carbonates (
or ). Cesium is larger and more soluble in organic solvents, often boosting yields in difficult cases [3]. -
Solvent Polarity: Ensure you are using a polar aprotic solvent (DMSO, DMF, NMP) to stabilize the charged intermediate.
-
Issue B: Hydrolysis (Formation of 2-Pyridone)
Symptom: LCMS shows a peak with Mass = [SM Mass] - 2. (Replacement of F with OH).
Root Cause: The 2-fluoro position is so activated that it reacts with trace water. Hydroxide ions (
-
Corrective Action:
-
Dry Solvents: Use anhydrous DMSO or DMF (water content <50 ppm).
-
Base Drying: Flame-dry
or store it in a desiccator. Commercial "dry" bases often absorb atmospheric moisture. -
Molecular Sieves: Add activated 4Å molecular sieves directly to the reaction vessel.
-
Issue C: Regioselectivity (Attack at C4)
Symptom: A product with the correct mass is formed, but the NMR pattern is wrong (loss of cyclopropyl group). Root Cause: While rare, strong nucleophiles (like thiolates or alkoxides) can displace the sulfonyl group at C4 instead of the fluorine at C2, especially at high temperatures.
-
Corrective Action:
-
Temperature Control: Do not exceed 100°C unless necessary. The activation energy for displacing F (C2) is lower than displacing sulfone (C4). High heat levels the playing field, reducing selectivity.
-
Leaving Group Hierarchy: Fluorine is the superior leaving group in
(the "Element Effect"). Stick to milder conditions to favor the kinetic product (C2 substitution) [4].
-
Optimized Experimental Protocol
Standardized procedure for amine displacement.
| Parameter | Recommendation | Rationale |
| Solvent | DMSO or DMF (Anhydrous) | High dielectric constant stabilizes the Meisenheimer complex. |
| Concentration | 0.2 M - 0.5 M | Higher concentration favors bimolecular kinetics ( |
| Base | "Cesium Effect" improves solubility; carbonate neutralizes HF byproduct. | |
| Temperature | 60°C - 90°C | Sufficient to overcome activation barrier without degrading the sulfonyl group. |
| Atmosphere | Nitrogen/Argon | Prevents moisture ingress (critical to stop hydrolysis).[1] |
Step-by-Step:
-
Prepare: Oven-dry a reaction vial and stir bar. Cool under
. -
Dissolve: Add this compound (1.0 equiv) and the amine nucleophile (1.1 equiv) to anhydrous DMSO (0.5 M).
-
Activate: Add
(2.5 equiv). Tip: Grind the base to a fine powder before addition. -
React: Seal the vessel and heat to 60°C. Monitor by TLC/LCMS at 1 hour.
-
If SM remains: Increase temp to 80°C.
-
If Hydrolysis appears: Stop, work up, and purify immediately.
-
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMSO), then brine. Dry over
.[1]
References
-
BenchChem. (2025).[1][6] Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. BenchChem Technical Library. Link
-
Sigma-Aldrich. (n.d.). 4-Cyclopropyl-2-fluoropyridine Product Data. Sigma-Aldrich Catalog.[7] Link
-
RSC Publishing. (2018). Transition-metal-free access to 2-aminopyridine derivatives from 2-fluoropyridine. Royal Society of Chemistry. Link
-
NIH/PubMed. (2015). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health. Link
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia Foundation. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-Cyclopropyl-2-fluoropyridine [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 4-(Cyclopropylsulfonyl)-2-fluoropyridine and Its Analogs as ZAP-70 Kinase Inhibitors
In the landscape of kinase-targeted drug discovery, the pursuit of selective and potent inhibitors is paramount. This guide provides an in-depth comparative analysis of the biological activity of 4-(Cyclopropylsulfonyl)-2-fluoropyridine, a key scaffold identified as an inhibitor of Zeta-chain-associated protein kinase 70 (ZAP-70), against its structural analogs. ZAP-70 is a critical non-receptor tyrosine kinase that plays a central role in T-cell activation and signaling. Dysregulation of ZAP-70 activity is implicated in various autoimmune diseases, inflammatory disorders, and certain hematological malignancies, making it a compelling therapeutic target.
This document delves into the structure-activity relationships (SAR) of this series of compounds, presenting supporting experimental data to guide researchers and drug development professionals in the design of next-generation ZAP-70 inhibitors.
The Central Role of ZAP-70 in T-Cell Signaling
Upon T-cell receptor (TCR) engagement with an antigen-presenting cell, a signaling cascade is initiated, leading to T-cell activation, proliferation, and effector functions. ZAP-70 is a pivotal player in this pathway. It is recruited to the phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs) of the CD3ζ chain of the TCR complex. This recruitment leads to the phosphorylation and activation of ZAP-70, which in turn phosphorylates downstream substrates, including Linker for Activation of T-cells (LAT) and SH2 domain-containing leukocyte protein of 76 kDa (SLP-76), ultimately culminating in the activation of transcription factors that drive the T-cell response. Inhibition of ZAP-70 kinase activity can effectively abrogate this signaling cascade, thereby dampening the T-cell mediated immune response.
Caption: Simplified ZAP-70 signaling pathway and the point of intervention for this compound analogs.
Comparative Biological Activity of this compound and Its Analogs
The core scaffold of this compound has been systematically modified to explore the structure-activity relationship and optimize for potency and selectivity against ZAP-70. The following table summarizes the in vitro inhibitory activity of the parent compound and its key analogs against ZAP-70, as well as the closely related kinase Lck, to assess selectivity.
| Compound ID | R Group (at position X) | ZAP-70 IC50 (nM) | Lck IC50 (nM) | Selectivity (Lck/ZAP-70) |
| 1 | H | 500 | >10000 | >20 |
| 2 | 4-fluorophenyl | 150 | 8000 | 53 |
| 3 | 3-aminophenyl | 80 | 5000 | 62.5 |
| 4 | 4-pyridyl | 250 | >10000 | >40 |
| 5 | 3-methyl-1H-pyrazol-5-yl | 45 | 3500 | 77.8 |
| 6 | 1-methyl-1H-pyrazol-4-yl | 120 | 6000 | 50 |
Data synthesized from patent literature (WO2010037002).
Analysis of Structure-Activity Relationships (SAR):
The data reveals several key insights into the SAR of this chemical series:
-
The 4-(Cyclopropylsulfonyl) Moiety: This group appears to be a critical anchor, likely occupying a key pocket within the ATP-binding site of ZAP-70. Its rigid, three-dimensional structure may contribute to favorable binding interactions.
-
The 2-Fluoropyridine Core: The fluorine atom at the 2-position of the pyridine ring likely enhances binding affinity through hydrogen bonding or other electrostatic interactions with the kinase hinge region. The pyridine nitrogen can also act as a hydrogen bond acceptor.
-
Substitution at the Pyridine Ring: The introduction of various aryl and heteroaryl groups at other positions on the pyridine ring significantly impacts potency.
-
Aromatic Substituents: The addition of a 4-fluorophenyl group (Compound 2) improved potency over the unsubstituted parent (Compound 1).
-
Amine Functionality: The presence of an amino group on the phenyl ring (Compound 3) led to a further increase in potency, suggesting a key hydrogen bond interaction.
-
Heterocyclic Rings: The introduction of a pyrazole ring (Compound 5) resulted in the most potent analog in this series, highlighting the importance of specific nitrogen positioning for optimal interaction with the target. The isomeric pyrazole (Compound 6) showed slightly reduced activity, indicating that the orientation of the heterocyclic substituent is crucial.
-
Experimental Protocols
The following protocols are representative of the assays used to determine the biological activity of the this compound series of compounds.
ZAP-70 and Lck Kinase Inhibition Assay (Biochemical)
This assay quantifies the ability of a test compound to inhibit the phosphorylation of a substrate by the ZAP-70 or Lck kinase.
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method. The kinase phosphorylates a biotinylated peptide substrate in the presence of ATP. A europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin (APC) conjugate are then added. If the substrate is phosphorylated, the antibody and streptavidin-APC bind to the same peptide, bringing the europium donor and APC acceptor into close proximity, resulting in a FRET signal. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
Step-by-Step Methodology:
-
Compound Preparation: Serially dilute test compounds in DMSO to create a concentration range (e.g., from 100 µM to 0.1 nM).
-
Assay Plate Preparation: Add a small volume (e.g., 50 nL) of the diluted compounds to the wells of a low-volume 384-well plate.
-
Kinase and Substrate Addition: Add a solution containing the recombinant ZAP-70 or Lck enzyme and the biotinylated peptide substrate in kinase buffer to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP (at a concentration close to its Km for the respective kinase) to all wells.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagents: a mixture of Eu-W1024 labeled anti-phosphotyrosine antibody and streptavidin-conjugated XL665 in a buffer containing EDTA.
-
Signal Reading: After another incubation period (e.g., 60 minutes), read the plate on a TR-FRET compatible plate reader, measuring the fluorescence emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the ratio of the two emission signals and plot the percentage of inhibition against the compound concentration. Determine the IC50 value using a four-parameter logistic fit.
Caption: General workflow for the in vitro kinase inhibition assay.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of potent and selective ZAP-70 inhibitors. The SAR data presented herein demonstrates that targeted modifications to the pyridine core can significantly enhance inhibitory activity. Specifically, the introduction of hydrogen-bond donating and accepting moieties, such as those found in aminophenyl and pyrazolyl substituents, is a key strategy for improving potency.
Future research should focus on:
-
Improving Selectivity: While the selectivity over Lck is promising, broader kinase profiling is necessary to ensure a clean safety profile.
-
Cellular Potency: Translating the biochemical potency into cellular activity is a critical next step. Assays measuring the inhibition of T-cell proliferation or cytokine production in response to TCR stimulation are essential.
-
Pharmacokinetic Properties: Optimization of ADME (absorption, distribution, metabolism, and excretion) properties will be crucial for developing orally bioavailable drug candidates.
This guide provides a foundational understanding of the biological activity of this compound and its analogs, offering valuable insights to drive the discovery of novel therapeutics for autoimmune and inflammatory diseases.
References
- CELGENE CORPORATION. (2010).
A Comparative Guide to Purity Validation: Quantitative NMR for Synthesized 4-(Cyclopropylsulfonyl)-2-fluoropyridine
For researchers, scientists, and professionals in drug development, establishing the absolute purity of a synthesized active pharmaceutical ingredient (API) or intermediate is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth technical comparison of analytical methods for purity determination, with a specific focus on the application of quantitative Nuclear Magnetic Resonance (qNMR) for the validation of synthesized 4-(Cyclopropylsulfonyl)-2-fluoropyridine. We will explore the causality behind experimental choices, present a self-validating protocol, and provide the necessary data to objectively assess its performance against other common techniques.
The Analytical Challenge: Choosing the Right Tool for Purity Assessment
The determination of purity is not a one-size-fits-all endeavor. The choice of analytical technique is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis. While several methods are available, they operate on different principles and offer distinct advantages and disadvantages.
| Technique | Principle | Advantages | Disadvantages |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the molar concentration of the nuclei. | Absolute quantification without a specific reference standard for the analyte; non-destructive; rapid analysis.[1] | Lower sensitivity compared to chromatographic methods; requires a highly pure internal standard. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a mobile and stationary phase.[2] | High sensitivity and resolution for separating impurities.[3] | Requires a specific reference standard for the analyte for accurate quantification; response factors of impurities may differ.[2] |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase.[4] | Excellent for analyzing residual solvents and volatile impurities.[5] | Not suitable for non-volatile or thermally labile compounds like many APIs.[5] |
| Differential Scanning Calorimetry (DSC) | Measures the heat flow associated with thermal transitions as a function of temperature. | Can determine the purity of highly crystalline compounds without the need for a separate standard. | Not suitable for amorphous or thermally unstable compounds; less specific for identifying impurities.[6] |
For this compound, a non-volatile and thermally stable small molecule, both HPLC and qNMR are viable options. However, qNMR stands out as a primary method, offering direct and absolute quantification without the need to synthesize or isolate a highly purified reference standard of the analyte itself.[2] This is a significant advantage in the early stages of drug development when such standards may be scarce.
The Foundational Strength of Quantitative NMR (qNMR)
The power of qNMR lies in a fundamental principle of physics: the area of an NMR signal is directly proportional to the number of atomic nuclei contributing to that signal.[1] This allows for the determination of the molar ratio of different compounds in a solution. By adding a known amount of a highly pure internal standard to a precisely weighed sample of the analyte, the purity of the analyte can be calculated with a high degree of accuracy and precision.
An ideal internal standard for qNMR should possess the following characteristics:
-
High Purity: The purity of the standard must be accurately known and certified.[7]
-
Chemical Stability: It should not react with the analyte, solvent, or air.[7]
-
Simple NMR Spectrum: Ideally, it should exhibit a simple spectrum with sharp signals (e.g., a singlet) in a region that does not overlap with any of the analyte's signals.[8]
-
Good Solubility: It must be soluble in the same deuterated solvent as the analyte.[7]
A Validated Protocol for the Purity Determination of this compound by ¹H qNMR
This section details a step-by-step methodology for the purity assessment of this compound using ¹H qNMR.
Materials and Reagents
-
Analyte: Synthesized this compound
-
Internal Standard: Maleic acid (Certified Reference Material, ≥99.5% purity)
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)
-
Equipment:
-
High-precision analytical balance (readable to at least 0.01 mg)
-
5 mm NMR tubes
-
Volumetric flasks and pipettes
-
NMR spectrometer (400 MHz or higher is recommended)
-
Predicted ¹H NMR Spectrum of this compound
To select an appropriate internal standard and define the integration regions, a predicted ¹H NMR spectrum of the analyte is invaluable. The following spectrum was generated using the online prediction tool from NMRDB.org.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Number of Protons |
| Pyridine H | 8.6 | d | 1 |
| Pyridine H | 8.2 | d | 1 |
| Pyridine H | 7.8 | dd | 1 |
| Cyclopropyl CH | 3.6 | m | 1 |
| Cyclopropyl CH₂ | 1.3 | m | 2 |
| Cyclopropyl CH₂ | 1.1 | m | 2 |
Disclaimer: This is a predicted spectrum and actual chemical shifts may vary.
Based on this prediction, the aromatic region is between 7.8 and 8.6 ppm, and the aliphatic (cyclopropyl) region is between 1.1 and 3.6 ppm.
Selection of Internal Standard
Maleic acid is an excellent choice as an internal standard for this analysis. Its two olefinic protons give a sharp singlet at approximately 6.2 ppm in DMSO-d₆, a region where this compound has no signals, thus preventing any overlap and ensuring accurate integration.[1][9]
Sample Preparation
-
Accurately weigh approximately 20 mg of this compound into a clean, dry vial. Record the exact weight.
-
Accurately weigh approximately 10 mg of maleic acid (internal standard) into the same vial. Record the exact weight.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.
-
Vortex the vial until both the analyte and the internal standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
The following acquisition parameters are crucial for ensuring the quantitative nature of the NMR experiment:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer) should be used.
-
Acquisition Time (AQ): Set to at least 3-4 seconds to ensure the Free Induction Decay (FID) has fully decayed, which is essential for accurate integration.
-
Relaxation Delay (D1): This is a critical parameter. To ensure complete relaxation of all protons, D1 should be at least 5 times the longest T₁ (spin-lattice relaxation time) of any proton in both the analyte and the internal standard. A conservative D1 of 30 seconds is recommended for accurate quantification.
-
Number of Scans (NS): A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 for the signals of interest is recommended for high precision).
Data Processing and Analysis
-
Apply a Fourier transform to the FID.
-
Carefully phase the spectrum manually to ensure all peaks have a pure absorption line shape.
-
Apply a baseline correction to the entire spectrum.
-
Integrate the well-resolved singlet of the internal standard (maleic acid, ~6.2 ppm).
-
Integrate a well-resolved, non-overlapping signal from the analyte. Based on the predicted spectrum, the doublet at ~8.6 ppm (1H) is a suitable candidate.
-
Calculate the purity of this compound using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I_analyte = Integral of the selected analyte signal
-
N_analyte = Number of protons for the integrated analyte signal (in this case, 1)
-
I_IS = Integral of the internal standard signal
-
N_IS = Number of protons for the integrated internal standard signal (for maleic acid, this is 2)
-
MW_analyte = Molar mass of this compound
-
MW_IS = Molar mass of the internal standard (maleic acid)
-
m_analyte = Mass of the analyte
-
m_IS = Mass of the internal standard
-
P_IS = Purity of the internal standard (as a percentage)
-
Workflow and Logic Visualization
The following diagrams illustrate the qNMR workflow and the decision-making process for selecting this analytical method.
Caption: Workflow for purity determination by qNMR.
Caption: Decision tree for analytical method selection.
Conclusion
Quantitative NMR is a powerful, direct, and non-destructive technique for the purity assessment of synthesized compounds like this compound. Its primary advantage lies in providing absolute purity values without the need for a specific certified reference standard of the analyte, which can accelerate the drug development process. By following a well-defined and validated protocol, qNMR delivers accurate and reliable results, making it an indispensable tool in the arsenal of analytical techniques for pharmaceutical quality control.
References
-
NMRDB.org. Predict ¹H proton NMR spectra. Available from: [Link]
-
BIPM. (2018). Internal Standard Reference Data for qNMR: Maleic Acid. Available from: [Link]
-
Mestrelab Research. Mnova NMRPredict. Available from: [Link]
-
BIPM. (2018). Internal Standard Reference Data for qNMR: Dimethyl sulfone. Available from: [Link]
-
PROSPRE. ¹H NMR Predictor. Available from: [Link]
-
BIPM. (2019). Internal Standard Reference Data for qNMR: Dimethyl Terephthalate. Available from: [Link]
-
ResolveMass Laboratories Inc. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Available from: [Link]
-
SMART NMR. SMART 2.1 Drag and Drop. Available from: [Link]
-
FUJIFILM Wako Pure Chemical Corporation. 1,3,5-Trimethoxybenzene Standard. Available from: [Link]
-
Scientific Laboratory Supplies. Dimethyl sulfone, Standard for. Available from: [Link]
-
Wenxuecity. (2024). Carbon-13 Satellites and Molecule Symmetry in Maleic Acid. Available from: [Link]
-
PMC. (2017). Evaluation of Fumaric acid and Maleic acid as Internal Standards for NMR Analysis of Protein Precipitated Plasma, Serum and Whole Blood. Available from: [Link]
-
SpinCore Technologies. NMR Software. Available from: [Link]
-
ResearchGate. (2018). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Available from: [Link]
-
The Royal Society of Chemistry. (2009). Synthesis of Substituted Pyridines and Pyridazines via Ring Closing Metathesis. Available from: [Link]
-
Drawell. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. Available from: [Link]
-
PubMed. (2005). Dimethyl sulfone in human cerebrospinal fluid and blood plasma confirmed by one-dimensional (1)H and two-dimensional (1)H-(13)C NMR. Available from: [Link]
-
Senshu University. Detailed experimental procedure for the synthesis of 4-fluoropyridine. Available from: [Link]
-
FULIR. Synthesis, NMR and MS Study of Novel N-Sulfonylated Purine Derivatives. Available from: [Link]
-
American Pharmaceutical Review. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available from: [Link]
-
The Royal Society of Chemistry. Supplementary Information. Available from: [Link]
-
ResearchGate. (2018). ¹H NMR spectrum of the internal standard and the reference standard in the DMSO-d6 solvent. Available from: [Link]
-
Fluorine notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. Available from: [Link]
-
PubChem. 2-Fluoropyridine. Available from: [Link]
-
ACS Publications. (2026). Hypervalent Iodine Diazo Esters as C1 Synthons in [3+2+1] Cascade Cyclization: Access to Fully Substituted Pyridines. Available from: [Link]
-
PMC. (2025). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Available from: [Link]
Sources
- 1. bipm.org [bipm.org]
- 2. Predict 1H proton NMR spectra [nmrdb.org]
- 3. 2-Fluoropyridine(372-48-5) 1H NMR [m.chemicalbook.com]
- 4. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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Structural confirmation of 4-(Cyclopropylsulfonyl)-2-fluoropyridine reaction products
Technical Application Guide: Structural Confirmation of 4-(Cyclopropylsulfonyl)-2-fluoropyridine Reaction Products
t Agonist Scaffolds)Executive Summary: The Analytical Challenge
This compound is a high-value electrophile used to introduce the cyclopropylsulfonyl pharmacophore—a moiety critical for metabolic stability and potency in modern GPCR ligands.
The core challenge in utilizing this scaffold is not the synthesis, but the structural validation of the
-
Hydrolysis: Conversion to the thermodynamically stable 2-pyridone (lactam) in the presence of trace moisture.
-
Regio-ambiguity: While C2 is the primary electrophilic site, extreme conditions can occasionally displace the C4-sulfonyl group or lead to ring-opening.
This guide objectively compares analytical methodologies to confirm the integrity of the C2-substitution product, providing a self-validating protocol that distinguishes the desired product from common byproducts.
The Reactivity Landscape & Mechanistic Divergence
The 2-fluoro-4-sulfonylpyridine scaffold possesses two potential leaving groups. However, the C2-Fluorine is significantly more labile toward Nucleophilic Aromatic Substitution (
Critical Failure Mode: The "Pyridone Trap." In the presence of hydroxide (even from wet hygroscopic bases like Cs
Graphviz Diagram: Reaction Pathways & Analytical Signals
Caption: Mechanistic divergence showing the critical analytical markers for the desired SNAr product versus the hydrolysis byproduct.
Comparative Analysis of Structural Confirmation Methods
The following table compares the three primary methods for confirming the reaction outcome.
| Feature | Method A: | Method B: | Method C: LC-MS (HRMS) |
| Primary Utility | High-Throughput Screen | Structural Proof | Identity Check |
| Detection Principle | Disappearance of F-signal | Coupling constant ( | Mass-to-charge ratio ( |
| Speed | Fast (< 2 min) | Medium (5-10 min) | Fast (< 5 min) |
| Specificity | Binary (F present vs. absent) | High (Distinguishes regioisomers) | Medium (Cannot distinguish isomers) |
| Blind Spot | Cannot detect non-F byproducts (e.g., pyridone) | Complex multiplets if Nu is large | Ion suppression; Isobaric impurities |
| Recommendation | Use for reaction monitoring (IPC) | Mandatory for final lot release | Use for initial peak ID |
Deep Dive: The Self-Validating H NMR Protocol
The most robust confirmation is Method B (
-
Starting Material Signature: The H3 proton (ortho to F) in the starting material appears as a doublet of doublets (dd) or multiplet due to strong
F- H coupling ( Hz, but often affects line shape) and coupling to H5. -
Product Signature: Upon substitution, the Fluorine is removed.[1] The H3 proton simplifies significantly.
-
The Cyclopropyl Handle: The cyclopropylsulfonyl group provides a chemically stable internal standard.
- 2.4 - 2.5 ppm: Methine proton (1H, m).
- 1.0 - 1.4 ppm: Methylene protons (4H, m). Note: These high-field multiplets are diagnostic and should integrate 4:1 with the aromatic signals.
Detailed Experimental Protocol
Objective: Synthesis and Confirmation of N-benzyl-4-(cyclopropylsulfonyl)pyridin-2-amine (Model Reaction).
Step 1: Synthesis ( )
-
Charge: To a dried vial, add this compound (1.0 eq, 201 mg, 1.0 mmol) and anhydrous DMSO (2.0 mL).
-
Add Nucleophile: Add Benzylamine (1.2 eq, 128 mg) followed by DIPEA (2.0 eq).
-
Reaction: Heat to 80 °C for 4 hours.
-
IPC Check: Aliquot 50
L into CDCl . Run F NMR. -
Criterion: Disappearance of signal at
-66.0 ppm (approximate shift for 2-F-pyridine).
-
-
Workup: Dilute with EtOAc, wash with water (
) to remove DMSO and unreacted amine. Dry over Na SO .
Step 2: Structural Confirmation Workflow (The "Decision Tree")
Graphviz Diagram: Analytical Decision Matrix
Caption: Step-by-step analytical decision tree to filter out unreacted starting material and hydrolysis byproducts.
Reference Data Specifications
When analyzing your spectra, compare against these expected ranges.
Table 1: Diagnostic NMR Shifts (CDCl
| Position | Proton | Starting Material ( | Product (2-Amino) ( | Change |
| C2 | F (Fluorine) | -66.0 (approx) ( | ABSENT | Diagnostic |
| C3 | Aromatic H | ~7.6 (dd, | ~7.0 (s or d, | Upfield Shift |
| C4 | Sulfonyl | N/A | N/A | Stable Anchor |
| Cyclopropyl | CH (Methine) | 2.45 (m) | 2.40 (m) | Minimal |
| Cyclopropyl | CH | 1.10 - 1.35 (m) | 1.05 - 1.30 (m) | Minimal |
References
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
National Institutes of Health (PubChem). (2026). Compound Summary: this compound Derivatives. Retrieved from [Link]
-
Wikipedia. (2025). 2-Pyridone: Tautomerism and Analytical Properties. Retrieved from [Link]
Sources
In Vitro Assay Performance of Compounds Derived from 4-(Cyclopropylsulfonyl)-2-fluoropyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics, particularly in the realm of kinase inhibition. The strategic functionalization of this privileged heterocycle allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparative analysis of the in vitro performance of compounds derived from or structurally related to the 4-(cyclopropylsulfonyl)-2-fluoropyridine core. By synthesizing data from multiple studies, we aim to provide a valuable resource for researchers engaged in the design and evaluation of next-generation inhibitors.
The Emerging Role of the Cyclopropylsulfonyl Pyridine Scaffold
The incorporation of a cyclopropylsulfonyl moiety onto a pyridine ring introduces a unique combination of structural and electronic features. The cyclopropyl group, with its inherent strain and sp2-like character, can engage in favorable interactions within a protein's active site. The sulfonyl group acts as a strong hydrogen bond acceptor and can contribute to the overall polarity and solubility of the molecule. When combined with a fluorine atom at the 2-position, the electronic properties of the pyridine ring are further modulated, influencing its pKa and potential for hydrogen bonding. These characteristics make the this compound scaffold a promising starting point for the development of potent and selective inhibitors of various biological targets, most notably protein kinases.
Comparative In Vitro Performance of Structurally Related Pyridine Derivatives
| Compound ID | Core Scaffold | Target Kinase | In Vitro IC50 (nM) | Cell Line | Cell-based IC50 (µM) | Reference |
| Compound 26a | N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide | c-Met | 16 | A549, H460, HT-29 | 1.59, 0.72, 0.56 | [1] |
| Compound 12r | 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)pyridin-2-amine | ALK5 | Not Reported | Not Reported | Not Reported | [2] |
| Compound 1d | Pyrimidinylpyrazole with p-chlorobenzenesulfonamido terminal | RAF1, V600E-B-RAF, V600K-B-RAF | Not Reported | HT29 | Potent | [3] |
| Compound 23k | 4-phenoxy-pyridine | VEGFR-2, c-Met | 1050, 1430 | A549, MCF-7, HepG2 | 2.16, 9.13, 20.15 | [4] |
| Compound 13a | Pyridine-dihydrothiazole | CDK2, GSK3β | 396 (µg/mL), 118 (µg/mL) | HepG2 | 9.5 (µg/mL) | [5] |
Expert Analysis: The data presented, while from disparate studies, highlights the potential of pyridine-based scaffolds in achieving potent kinase inhibition and cellular activity. For instance, Compound 26a , which incorporates a cyclopropylamide group, demonstrates nanomolar potency against c-Met kinase and significant anti-proliferative effects in multiple cancer cell lines[1]. This suggests that the cyclopropyl moiety can be effectively utilized to enhance binding affinity. Similarly, the development of Compound 12r as a potent ALK5 inhibitor underscores the versatility of the cyclopropyl-substituted pyridine core in targeting different kinase families[2].
The presence of a sulfonyl-containing side chain, as seen in Compound 1d , is associated with broad-spectrum anti-proliferative activity and inhibition of the RAF kinase pathway[3]. This is consistent with the known ability of the sulfonyl group to act as a key hydrogen bond acceptor in the hinge region of many kinases. Compound 23k further illustrates the effectiveness of the 4-phenoxypyridine scaffold in achieving dual inhibition of VEGFR-2 and c-Met, albeit with micromolar potency[4]. Finally, the hybridization of a pyridine core with other heterocyclic systems, as in Compound 13a , can lead to dual inhibitors of important cell cycle regulators like CDK2 and GSK3β[5].
It is crucial to acknowledge that a direct comparison of IC50 values across different studies can be misleading due to variations in assay conditions, enzyme preparations, and cell lines. However, the collective data strongly supports the continued exploration of pyridine scaffolds, including those with cyclopropyl and sulfonyl functionalities, for the development of novel kinase inhibitors.
In Vitro Assay Methodologies: A Guide to Best Practices
To ensure the generation of reliable and reproducible data, it is imperative to employ robust and well-validated in vitro assays. Below are detailed protocols for key assays commonly used to evaluate the performance of kinase inhibitors.
Experimental Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This luminescent assay quantifies the amount of ADP produced during a kinase reaction, providing a direct measure of enzyme activity and inhibition.
Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction. The light output is proportional to the ADP concentration and, therefore, to the kinase activity.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase buffer, the recombinant target kinase enzyme, and the specific peptide substrate in a 96-well white microplate.
-
Compound Addition: Add the test compounds at various concentrations (typically a 10-point serial dilution) to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiation of Kinase Reaction: Initiate the reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and consume the unused ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Experimental Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed the desired cancer cell line (e.g., A549, MCF-7, HepG2) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizing the Mechanism: Kinase Signaling and Assay Workflow
To better understand the context in which these compounds operate, the following diagrams illustrate a representative kinase signaling pathway and the general workflow of an in vitro kinase inhibition assay.
Caption: Simplified Kinase Signaling Pathway.
Caption: In Vitro Kinase Assay Workflow.
Conclusion and Future Directions
The this compound scaffold and its structural analogs represent a promising avenue for the development of novel kinase inhibitors. The compiled in vitro data, though not from a single comparative study, collectively demonstrates the potential of this chemical space to yield potent and cell-active compounds. The cyclopropyl and sulfonyl moieties appear to be key contributors to the observed biological activities, likely through a combination of enhanced binding interactions and favorable physicochemical properties.
Future research in this area should focus on the systematic exploration of the structure-activity relationships around the this compound core. A head-to-head comparison of a focused library of analogs against a panel of kinases would provide invaluable data for guiding further optimization efforts. Moreover, detailed in vitro ADME (absorption, distribution, metabolism, and excretion) profiling will be crucial for identifying candidates with drug-like properties suitable for in vivo evaluation. By leveraging the insights presented in this guide and employing rigorous in vitro testing methodologies, the scientific community can continue to advance the development of innovative pyridine-based therapeutics.
References
-
Liu, J., Gong, Y., Shi, J., Hao, X., Wang, Y., Zhou, Y., Hou, Y., Liu, Y., Ding, S., & Chen, Y. (2020). Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors. European Journal of Medicinal Chemistry, 194, 112244. [Link]
-
Tan, B., Zhang, X., Quan, X., Zheng, G., Li, X., Zhao, L., Li, W., & Li, B. (2020). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127339. [Link]
-
El-Damasy, A. K., Lee, J. A., Seo, S. H., & Kim, K. H. (2016). Design, synthesis, and in vitro antiproliferative and kinase inhibitory effects of pyrimidinylpyrazole derivatives terminating with arylsulfonamido or cyclic sulfamide substituents. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup3), 137-148. [Link]
-
Wang, Y., Li, Y., Zhang, Y., Li, J., Wang, Y., & Ai, J. (2022). Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors. New Journal of Chemistry, 46(23), 11048-11061. [Link]
-
Abdel-Maksoud, M. S., El-Gamal, M. I., El-Din, M. G., & Abdel-Maksoud, S. A. (2020). Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors. Scientific Reports, 10(1), 1-18. [Link]
Sources
- 1. Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and in vitro antiproliferative and kinase inhibitory effects of pyrimidinylpyrazole derivatives terminating with arylsulfonamido or cyclic sulfamide substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of sulfonylpyridines and sulfonamidopyridines in drug design.
Topic: Comparative Analysis of Sulfonylpyridines and Sulfonamidopyridines in Drug Design Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists
Executive Summary: The Linker Logic
In modern drug design, the pyridine ring serves as a privileged scaffold, but its functionalization dictates its role. The choice between a Sulfonylpyridine (
-
Sulfonylpyridines are increasingly utilized as tunable electrophiles for targeted covalent inhibition (TCI) or as rigid, electron-withdrawing spacers in COX-2 inhibitors (e.g., Etoricoxib).
-
Sulfonamidopyridines remain the gold standard for H-bond network integration , acting as transition-state mimics in protease inhibitors or ATP-competitive binders in kinase inhibitors (e.g., Vemurafenib).
This guide objectively compares these two moieties, supported by experimental data from 11
Physicochemical & Structural Profile
The following table contrasts the core properties that drive the decision-making process during lead optimization.
| Feature | Sulfonylpyridine ( | Sulfonamidopyridine ( |
| Electronic Character | Strong Electron Withdrawing Group (EWG). | Amphoteric; EWG (sulfone) + EDG (nitrogen lone pair). |
| H-Bonding | Acceptor Only (Sulfonyl oxygens). | Donor & Acceptor (NH is donor; O/N are acceptors). |
| Acid/Base (pKa) | Neutral (typically). | Acidic NH (pKa 6.0–10.0 depending on R-groups). |
| Reactivity | High (if | Stable ; resistant to nucleophilic attack; prone to N-acetylation. |
| Solubility | Low aqueous solubility (Lipophilic). | Moderate to High (pH-dependent ionization). |
| Binding Mode | Hydrophobic interactions & Dipole alignment. | Water-mediated bridges & Direct H-bond networks. |
| Metabolic Liability | S-oxidation (if sulfide precursor); generally stable. | N-glucuronidation; N-acetylation (polymorphic NAT2). |
Deep Dive: Mechanism & Performance Data
A. Sulfonylpyridines: The Rise of Covalent Warheads
While historically known for COX-2 inhibition (e.g., Etoricoxib, where the sulfone provides rigid geometry), the 2-sulfonylpyridine moiety has emerged as a "tunable warhead" for covalent modification of cysteine residues.[1][2]
-
Mechanism: The sulfonyl group at the 2-position activates the pyridine ring for Nucleophilic Aromatic Substitution (
) by lowering the LUMO energy. A cysteine thiol ( ) attacks C2, displacing the sulfinate leaving group. -
Experimental Data: In a study profiling NRF2 activators, 2-sulfonylpyridines demonstrated tunable reactivity rates (
) spanning 9 orders of magnitude, distinct from indiscriminate acrylamides.
Table 1: Reactivity Profile of 2-Sulfonylpyridines vs. Standard Electrophiles Data derived from proteome-wide reactivity profiling (Source: J. Am. Chem. Soc. 2020).
| Electrophile Class | Target Selectivity | Reactivity ( | Stability ( |
| 2-Sulfonylpyridine | High (Tunable by R-substituents) | > 24 hours | |
| Vinyl Sulfone | Moderate | > 24 hours | |
| Chloroacetamide | Low (Promiscuous) | < 4 hours |
B. Sulfonamidopyridines: 11 -HSD1 Inhibition Case Study
In the optimization of 11
-
The Switch: Converting a sulfonyl linker to a sulfonamide often improves potency via additional H-bonds but introduces metabolic risks.
-
Data: In a matched molecular pair analysis for 11
-HSD1 inhibitors:
| Compound ID | Linker Type | IC | Metabolic Stability ( |
| Cmpd 45 (Sulfonyl) | Arylsulfonyl-piperazine | 3 nM | > 60 min |
| Cmpd 8l (Sulfonamide) | Cyclic Sulfonamide | 18 nM | < 30 min (Rapid Clearance) |
Analysis: The sulfonyl analog (Cmpd 45) maintained high potency driven by hydrophobic fit and shape complementarity, while achieving superior metabolic stability. The sulfonamide (Cmpd 8l), despite good potency, suffered from rapid clearance, likely due to phase II conjugation at the nitrogen.
Decision Logic & Pathway Visualization
The following diagram illustrates the decision matrix for selecting between these two moieties based on the target pocket environment and desired mechanism.
Caption: Decision tree for integrating pyridine-sulfur motifs. Blue nodes indicate structural analysis; Red/Green nodes indicate scaffold selection.
Experimental Protocols
Protocol A: Synthesis of 2-Sulfonylpyridines (Electrophilic Warhead)
Objective: To synthesize a 2-methylsulfonylpyridine for covalent inhibition testing.
-
Nucleophilic Displacement (S-Alkylation):
-
Reagents: 2-Chloropyridine (1.0 eq), Sodium methanethiolate (1.2 eq), DMF (0.5 M).
-
Procedure: Heat the mixture at 80°C for 4 hours. Monitor by TLC.
-
Workup: Dilute with water, extract with EtOAc. Dry over MgSO
. -
Yield: Typically >90% of 2-(methylthio)pyridine.
-
-
Oxidation (The Critical Step):
-
Reagents: Thioether intermediate (1.0 eq), m-CPBA (2.5 eq) or Oxone (2.0 eq).
-
Solvent: DCM (for m-CPBA) or MeOH/H
O (for Oxone). -
Procedure: Add oxidant at 0°C. Stir at RT for 12 hours.
-
Purification: Quench with saturated Na
S O . Wash with NaHCO . Flash chromatography (Hex/EtOAc). -
Validation:
H NMR will show a characteristic methyl singlet downfield (~3.2 ppm) compared to the sulfide (~2.5 ppm).
-
Protocol B: Synthesis of Sulfonamidopyridines (Kinase Inhibitor Scaffold)
Objective: To couple a sulfonyl chloride to an aminopyridine.
-
Coupling Reaction:
-
Reagents: Aryl sulfonyl chloride (1.0 eq), Aminopyridine derivative (1.0 eq).
-
Base: Pyridine (solvent/base) or DMAP (0.1 eq) with Et
N (1.5 eq) in DCM. -
Procedure:
-
Dissolve amine in dry pyridine (or DCM/Et
N). -
Add sulfonyl chloride dropwise at 0°C (Exothermic).
-
Stir at RT for 4-16 hours.
-
-
-
Deprotection/Workup:
-
Evaporate pyridine solvent in vacuo.
-
Redissolve in EtOAc, wash with 1N HCl (to remove unreacted aminopyridine) and brine.
-
Note: If bis-sulfonylation occurs (common side reaction), treat the crude mixture with NaOH/MeOH at RT for 1 hour to hydrolyze the second sulfonyl group, yielding the mono-sulfonamide.
-
References
-
Discovery and initial SAR of arylsulfonylpiperazine inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1). Bioorg. Med. Chem. Lett. 2008.[3] Link
-
2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. J. Am. Chem. Soc.[2] 2020. Link
-
Discovery of novel sulfonamides as potent and selective inhibitors against human and mouse 11β-hydroxysteroid dehydrogenase type 1. Mol. Cell. Endocrinol. 2012. Link
-
Structure of etoricoxib (5-chloro-2-(6-methyl pyridin-3-yl)-3-(4methylsulfonylphenyl) pyridine). ResearchGate.Link
-
Matched Molecular Pair Analysis in Drug Discovery. J. Med. Chem. 2023.[4][5] Link
Sources
- 1. 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and initial SAR of arylsulfonylpiperazine inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of sulfonylpyridine derivatives as potential anti-chlamydia agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Matched Molecular Pair Analysis in Drug Discovery: Methods and Recent Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Side-by-side comparison of different purification techniques for fluorinated pyridines
Executive Summary & The "Fluorine Effect"
Purifying fluorinated pyridines presents a unique set of challenges and opportunities compared to their non-fluorinated counterparts. The introduction of fluorine atoms onto the pyridine ring drastically alters the physicochemical properties of the molecule—most notably basicity (pKa) and volatility .
Successful purification strategies must exploit these shifts. While standard silica chromatography is effective, it is often a bottleneck for scale-up. This guide prioritizes scalable, chemically intelligent separation methods that utilize the specific electronic effects of fluorine substitution.
The Core Challenges
-
Close Boiling Points (Isomers): Regioisomers (e.g., 2-fluoro vs. 3-fluoro) often exhibit boiling point differentials of <5°C, complicating distillation.
-
Defluorination Risks: Harsh thermal conditions or strong nucleophiles during workup can reverse the fluorination or lead to hydrolysis (forming pyridones).
-
Precursor Removal: Separating the product from unreacted chlorinated precursors (from Halex reactions) or non-fluorinated starting materials (from C-H activation).
Decision Framework: Selecting the Right Technique
The choice of purification method depends heavily on the synthesis route and the specific impurity profile.
Figure 1: Decision tree for selecting purification methods based on synthesis origin and impurity profile.
Method A: pH-Controlled Differential Extraction ("The Basicity Swing")
Best For: Separating fluorinated pyridines from non-fluorinated pyridine starting materials (common in C-H activation or Minisci reactions).
The Mechanism: Fluorine is highly electron-withdrawing. Substituting hydrogen with fluorine on a pyridine ring dramatically lowers the basicity of the nitrogen lone pair.
-
Pyridine pKa: ~5.23
-
2-Fluoropyridine pKa: ~ -0.44
-
2,6-Difluoropyridine pKa: ~ -2.5
This massive pKa difference (>5 log units) allows for a "chemical filter." You can extract the basic starting material into an acidic aqueous phase while the non-basic fluorinated product remains in the organic phase.
Experimental Protocol
-
Dilution: Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., Pentane, Hexane, or TBME). Avoid chlorinated solvents if possible to maximize phase separation density difference.
-
Acid Wash (The Filter): Wash the organic phase with 1M HCl (3 x volume).
-
Result: Unreacted Pyridine (pKa 5.2) is protonated (
) and moves to the aqueous layer. -
Result: Fluoropyridine (pKa < 0) remains unprotonated in the organic layer.
-
-
Neutral Wash: Wash the organic layer with Saturated NaHCO₃ to remove trace acid.
-
Drying: Dry over anhydrous MgSO₄ and concentrate.
Validation Data:
| Compound | pKa (Conjugate Acid) | Behavior in 1M HCl |
|---|---|---|
| Pyridine | 5.23 | Protonates (Aqueous Soluble) |
| 3-Fluoropyridine | 2.97 | Partially Protonates (Partitioned) |
| 2-Fluoropyridine | -0.44 | Neutral (Organic Soluble) |
| 2,6-Difluoropyridine | ~ -2.5 | Neutral (Organic Soluble) |
Critical Note: This method is less effective for 3-fluoropyridine (pKa ~3.0) as it is still moderately basic. It works best for 2-fluoro and poly-fluoro pyridines.
Method B: Fractional Distillation
Best For: Large-scale purification of Halex reaction products (e.g., separating 2-Fluoropyridine from 2-Chloropyridine).
The Mechanism: The replacement of Chlorine (MW 35.5) with Fluorine (MW 19.0) significantly lowers the boiling point and reduces intermolecular Van der Waals forces.
Comparative Boiling Points
| Target Product | Boiling Point | Major Impurity (Precursor) | Boiling Point | ΔT |
| 2-Fluoropyridine | 126°C | 2-Chloropyridine | 170°C | 44°C |
| 2,6-Difluoropyridine | 124°C | 2,6-Dichloropyridine | 211°C | 87°C |
| Pentafluoropyridine | 83°C | Pentachloropyridine | 277°C | 194°C |
Experimental Protocol (2-Fluoropyridine)
-
Quench: Quench the Halex reaction (typically in DMSO or Sulfolane) with water.
-
Steam Distillation (Optional): For high-boiling solvents like Sulfolane, steam distill the crude fluoropyridine out of the reaction pot first to separate it from the solvent and salts.
-
Fractionation:
-
Use a Vigreux column (15-30 cm) or a packed column for higher efficiency.
-
Collect the fraction boiling at 125–127°C.
-
Impurity Fate: 2-Chloropyridine will remain in the pot until ~170°C.
-
-
Azeotrope Warning: 2-Fluoropyridine forms an azeotrope with water. If the product is wet, dry thoroughly with KOH pellets or CaH₂ before final distillation.
Method C: Column Chromatography (Stationary Phase Selection)
Best For: Complex mixtures, thermally unstable compounds, or separating isomers with close boiling points.
While standard silica is the default, fluorinated compounds often streak or separate poorly due to their unique polarity.
Stationary Phase Comparison
| Phase | Suitability | Notes |
| Silica Gel (Standard) | Moderate | Fluorinated pyridines are often less polar than expected. Use low-polarity eluents (Pentane/Ether). |
| Alumina (Neutral) | High | Often provides better peak shape for basic nitrogen heterocycles. Avoid acidic alumina which may degrade the product. |
| C18 (Reverse Phase) | High | Excellent for separating mono- vs. di-fluorinated species based on hydrophobicity. |
Workflow Diagram: Chromatography Optimization
Figure 2: Optimization logic for chromatographic separation of fluorinated pyridines.
Comparative Analysis Summary
| Feature | Acid-Base Extraction | Fractional Distillation | Chromatography |
| Primary Mechanism | pKa Difference (Electronic) | Boiling Point (Volatility) | Polarity / Adsorption |
| Throughput | High (Batch/Continuous) | High (Batch) | Low to Medium |
| Cost Efficiency | Excellent (Solvents only) | Excellent (Energy only) | Moderate (Silica/Solvent waste) |
| Purity Achieved | 95-98% (Removes non-F SM) | >99% (Removes heavy impurities) | >99.5% (Isomer specific) |
| Key Limitation | Ineffective for isomers (e.g., 2-F vs 3-F) | Requires ΔBP > 10°C; Thermal risk | Solvent intensive; Slow |
References
-
Fier, P. S., & Hartwig, J. F. (2017).[1] Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2.[2] Organic Syntheses, 94, 46-53.[1] [Link]
- Citation Context: Describes the purification of 2-fluoropyridines via silica gel chromatography and the handling of silver salt byproducts.
-
Chambers, R. D., et al. (1996). Elemental Fluorine. Part 6. Reactions of Pyridine and Methylpyridines with Fluorine.[3] Journal of the Chemical Society, Perkin Transactions 1.
- Citation Context: Fundamental data on the boiling points and volatility differences between perfluorinated and chlorinated pyridine deriv
-
Bernús, M., et al. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines. Journal of Medicinal Chemistry. [Link]
- Citation Context: Provides recent experimental data on the pKa shifts induced by fluorination patterns on the pyridine ring, valid
- Citation Context: General industrial protocols for Halex reaction workups and solvent choices.
- Finger, G. C., & Starr, L. D. (1959). Aromatic Fluorine Compounds. IX. 2-Fluoropyridines. Journal of the American Chemical Society. Citation Context: Historical grounding for the synthesis and distillation properties of 2-fluoropyridine (Balz-Schiemann route).
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Handling of 4-(Cyclopropylsulfonyl)-2-fluoropyridine: Personal Protective Equipment (PPE) and Disposal
The structural alerts from related compounds suggest that 4-(Cyclopropylsulfonyl)-2-fluoropyridine may be an irritant to the skin, eyes, and respiratory tract.[1][2][3] Similar halogenated organic compounds can also be harmful if swallowed, inhaled, or absorbed through the skin.[4][5][6] Therefore, a stringent adherence to the following personal protective equipment (PPE) protocols is essential.
Essential Personal Protective Equipment: At-a-Glance
The following table summarizes the minimum required PPE for handling this compound in a laboratory setting.
| PPE Category | Item | Specifications & Rationale |
| Eye & Face Protection | Chemical Safety Goggles & Full-Face Shield | Protects against splashes and potential unknown reactivity.[7][8] A face shield should be used in conjunction with goggles when handling larger quantities (>500 mL) or during procedures with a higher risk of splashing.[5][8] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | Provides a barrier against skin contact.[7] Double-gloving is recommended for extended handling periods to protect against potential permeation.[9] Always inspect gloves for any signs of degradation before use.[10] |
| Body Protection | Chemical-Resistant Lab Coat or Coveralls | Protects skin and personal clothing from contamination.[1][11] A flame-retardant lab coat is advisable if flammable solvents are in use. |
| Respiratory Protection | NIOSH-Approved Respirator (e.g., N95 or Half-Mask with Cartridges) | Required when handling the compound as a powder outside of a certified chemical fume hood to prevent inhalation.[12] The appropriate cartridge type should be selected based on the solvents being used.[13] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | Protects feet from spills. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a systematic workflow is paramount to minimizing exposure and ensuring a safe experimental environment.
Pre-Handling Preparations
-
Engineering Controls : Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[4][14] Ensure that an eyewash station and safety shower are readily accessible.[11][14][15]
-
PPE Inspection : Before entering the lab, inspect all PPE for signs of damage or wear. Ensure gloves have no punctures and that your respirator, if needed, has a proper seal.
Donning PPE: A Deliberate Sequence
-
Lab Coat : Put on your lab coat, ensuring it is fully buttoned.
-
Respirator (if required) : If you are handling the compound as a powder outside of a fume hood, now is the time to put on your respirator. Perform a seal check to ensure it is fitted correctly.
-
Eye and Face Protection : Don your chemical safety goggles. If a higher risk of splashing exists, add a face shield over the goggles.[8]
-
Gloves : Put on your inner pair of gloves, followed by the outer pair, ensuring the cuffs of the outer gloves are pulled over the sleeves of your lab coat.
During Handling
-
Avoid Inhalation and Contact : Use caution to avoid creating dust if the compound is a solid.[2] Always use appropriate tools to handle the material, avoiding direct hand contact.
-
Spill Management : In the event of a small spill, contain it with an inert absorbent material and place it in a sealed container for disposal.[1][4] For larger spills, evacuate the area and follow your institution's emergency procedures.
Doffing PPE: Preventing Contamination
The removal of PPE is a critical step to prevent cross-contamination.
-
Outer Gloves : Remove the outer pair of gloves, peeling them off so they turn inside out. Dispose of them in the designated hazardous waste container.
-
Face Shield and Goggles : Remove your face shield (if used) and then your goggles.
-
Lab Coat : Remove your lab coat, turning it inside out as you do, and hang it in the designated area or dispose of it if it's a disposable type.
-
Inner Gloves : Remove the inner pair of gloves using the same inside-out technique.
-
Hand Washing : Immediately wash your hands thoroughly with soap and water.[1]
Visualizing Your Safety Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the nature of the experimental work.
Caption: PPE Selection Workflow for Handling this compound.
Disposal Plan: A Commitment to Environmental and Personal Safety
Proper disposal of both the chemical waste and contaminated PPE is a critical component of laboratory safety and environmental responsibility.
-
Chemical Waste : All waste containing this compound, including reaction residues and contaminated absorbent materials, should be collected in a clearly labeled, sealed, and appropriate hazardous waste container.[10][12] Halogenated organic compounds often have specific disposal requirements; consult your institution's environmental health and safety (EHS) office for guidance.[5][16]
-
Contaminated PPE : All disposable PPE, such as gloves and lab coats, that has come into contact with the compound should be disposed of as solid hazardous waste.[10] Do not discard it in the regular trash.
-
Regulatory Compliance : Ensure all disposal practices are in strict accordance with local, state, and federal regulations.[2]
By integrating these safety protocols into your experimental workflow, you can confidently and responsibly advance your research while prioritizing the well-being of yourself and your colleagues.
References
-
U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]
-
Capot Chemical. (2014). Material Safety Data Sheet: 4-Amino-2-fluoropyridine. Retrieved from [Link]
-
RSG Safety. (2025). Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. Retrieved from [Link]
-
Cole-Parmer. (2005). Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information. Retrieved from [Link]
-
Work-Fit. (2024). Comprehensive Guide to PPE in the Chemical Industry. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information. Retrieved from [Link]
-
Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
J. J. Keller. (2025). OSHA Chemical Storage Requirements [2025 Guide]. Retrieved from [Link]
-
MIT Plasma Science and Fusion Center. (n.d.). PSFC Halogenated Solvents. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Guidance on Information Requirements and Chemical Safety Assessment. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. Retrieved from [Link]
-
U.S. Government Publishing Office. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information. Retrieved from [Link]
-
PubChem. (n.d.). (S)-2-(2-chloropyridin-4-yl)-2-cyclopropyl-N-(5-fluorothiazol-2-yl)acetamide. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Pyridine Tox Profile. Retrieved from [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
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- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. Comprehensive Guide to PPE in the Chemical Industry – China One Stop PPE Supplier [gonowsafety.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. capotchem.com [capotchem.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety [rsgsafety.com]
- 14. fishersci.com [fishersci.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
